molecular formula C7H12O2 B1423457 1-(Oxolan-3-yl)cyclopropan-1-ol CAS No. 1249103-98-7

1-(Oxolan-3-yl)cyclopropan-1-ol

Cat. No.: B1423457
CAS No.: 1249103-98-7
M. Wt: 128.17 g/mol
InChI Key: ZQLOYNPMKUTRBZ-UHFFFAOYSA-N
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Description

1-(Oxolan-3-yl)cyclopropan-1-ol is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(Oxolan-3-yl)cyclopropan-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(Oxolan-3-yl)cyclopropan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Oxolan-3-yl)cyclopropan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(oxolan-3-yl)cyclopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c8-7(2-3-7)6-1-4-9-5-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQLOYNPMKUTRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C2(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1249103-98-7
Record name 1-(oxolan-3-yl)cyclopropan-1-ol
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Foundational & Exploratory

Molecular weight and formula of 1-(Oxolan-3-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(Oxolan-3-yl)cyclopropan-1-ol: A Scaffold for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(Oxolan-3-yl)cyclopropan-1-ol, a heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, logical synthesis strategies, and its potential applications, grounded in the established roles of its constituent motifs in medicinal chemistry.

Introduction: The Strategic Combination of Two Privileged Scaffolds

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties is paramount. 1-(Oxolan-3-yl)cyclopropan-1-ol emerges as a compelling building block by strategically combining two highly valued structural motifs: the cyclopropane ring and the oxolane (tetrahydrofuran) ring.

The cyclopropyl group is increasingly utilized to enhance metabolic stability, improve potency, and reduce off-target effects by introducing conformational rigidity.[1] Its unique electronic properties and three-dimensional structure offer a sophisticated tool for modulating molecular shape and physicochemical parameters.[1][2]

The oxolane moiety , a saturated five-membered oxygenated heterocycle, is frequently incorporated to improve aqueous solubility, serve as a hydrogen bond acceptor, and act as a stable, non-aromatic bioisostere for other functional groups.[3] Its inclusion can significantly enhance a compound's pharmacokinetic profile.

The fusion of these two scaffolds in 1-(Oxolan-3-yl)cyclopropan-1-ol creates a tertiary alcohol with distinct structural vectors, offering a versatile platform for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical and Structural Properties

The fundamental properties of 1-(Oxolan-3-yl)cyclopropan-1-ol are summarized below. These values are critical for designing synthetic routes, predicting biological behavior, and planning analytical characterization.

PropertyValueSource
Molecular Formula C₇H₁₂O₂[4]
Molecular Weight 128.17 g/mol Calculated
Monoisotopic Mass 128.08372 Da[4]
IUPAC Name 1-(Oxolan-3-yl)cyclopropan-1-ol[4]
Predicted XlogP 0.2[4]
Hydrogen Bond Donors 1Calculated
Hydrogen Bond Acceptors 2Calculated
Structural Diagram

The 2D structure of the molecule highlights the key functional groups: a tertiary alcohol, a cyclopropane ring, and an oxolane ring.

retrosynthesis target 1-(Oxolan-3-yl)cyclopropan-1-ol disconnect C-C Disconnection (Grignard Reaction) target->disconnect precursors Oxolan-3-one + Cyclopropylmagnesium bromide disconnect->precursors

Caption: Retrosynthetic pathway for 1-(Oxolan-3-yl)cyclopropan-1-ol.

Proposed Synthesis Workflow

This protocol details a two-step process: the preparation of the key precursor, oxolan-3-one, followed by its reaction with a cyclopropyl Grignard reagent.

synthesis_workflow cluster_step1 Step 1: Synthesis of Oxolan-3-one cluster_step2 Step 2: Grignard Reaction start1 Epichlorohydrin reagent1 Acid-catalyzed ring opening & hydrolysis start1->reagent1 intermediate1 1-chloro-2,3-dihydroxypropane reagent1->intermediate1 reagent2 Base-mediated intramolecular cyclization intermediate1->reagent2 product1 Oxolan-3-ol reagent2->product1 reagent3 Oxidation (e.g., PCC, Swern) product1->reagent3 product2 Oxolan-3-one reagent3->product2 ketone Oxolan-3-one (from Step 1) product2->ketone start2 Cyclopropyl bromide reagent4 Mg turnings, THF start2->reagent4 grignard Cyclopropylmagnesium bromide reagent4->grignard reaction Nucleophilic Addition (Dry THF, 0°C to RT) grignard->reaction ketone->reaction workup Aqueous Workup (e.g., NH₄Cl soln.) reaction->workup final_product 1-(Oxolan-3-yl)cyclopropan-1-ol workup->final_product

Caption: Proposed multi-step synthesis workflow.

Detailed Experimental Protocol

PART A: Synthesis of Oxolan-3-one (Precursor)

  • Rationale: Oxolan-3-one is not as commercially available as its 2-oxo isomer (gamma-butyrolactone). A multi-step synthesis from an inexpensive starting material like epichlorohydrin is a viable strategy, similar to methods used for synthesizing related oxetanols. [5]1. Step 1: Dihydroxylation of Epichlorohydrin. Epichlorohydrin is subjected to acid-catalyzed hydrolysis to open the epoxide ring, yielding 1-chloro-2,3-dihydroxypropane.

  • Step 2: Intramolecular Cyclization. Treatment with a base (e.g., NaOH) promotes an intramolecular Williamson ether synthesis. The hydroxyl group at C3 displaces the chloride at C1 to form oxolan-3-ol.

  • Step 3: Oxidation. The secondary alcohol, oxolan-3-ol, is oxidized to the target ketone, oxolan-3-one, using standard oxidation reagents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions. The choice of oxidant is critical to avoid over-oxidation or side reactions.

PART B: Grignard Reaction to form 1-(Oxolan-3-yl)cyclopropan-1-ol

  • Rationale: The Grignard reaction is a classic, reliable method for forming carbon-carbon bonds and tertiary alcohols from ketones. Strict anhydrous conditions are essential for success.

  • Preparation of Grignard Reagent: Magnesium turnings are activated in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen). A solution of cyclopropyl bromide in anhydrous tetrahydrofuran (THF) is added dropwise to initiate the formation of cyclopropylmagnesium bromide.

  • Nucleophilic Addition: The freshly prepared solution of oxolan-3-one in anhydrous THF is cooled to 0°C in an ice bath. The Grignard reagent is added slowly via a dropping funnel. The reaction is allowed to warm to room temperature and stirred until TLC or GC-MS analysis indicates complete consumption of the ketone.

  • Workup and Purification: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 1-(Oxolan-3-yl)cyclopropan-1-ol.

Spectroscopic Characterization (Predicted)

While experimental data is not publicly available, the expected spectroscopic signatures can be predicted based on the molecule's structure.

  • ¹H NMR: The spectrum would be complex. Key features would include:

    • A broad singlet for the hydroxyl proton (-OH).

    • A complex multiplet in the upfield region (approx. 0.4-0.8 ppm) corresponding to the four diastereotopic protons of the cyclopropane ring.

    • A series of multiplets in the range of 1.8-4.0 ppm for the seven protons of the oxolane ring.

  • ¹³C NMR: Distinct signals would confirm the carbon skeleton:

    • A quaternary carbon signal for the carbinol center (C-OH).

    • Two signals for the methylene carbons of the cyclopropane ring.

    • Four distinct signals for the carbons of the oxolane ring.

  • IR Spectroscopy:

    • A strong, broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the alcohol.

    • A strong band around 1050-1150 cm⁻¹ corresponding to the C-O stretching vibration of the tertiary alcohol and the ether linkage in the oxolane ring.

    • C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons.

Applications and Significance in Drug Discovery

The true value of 1-(Oxolan-3-yl)cyclopropan-1-ol lies in its potential as a versatile building block for creating drug candidates with improved properties.

  • Metabolic Stability: The cyclopropyl group is known to be resistant to metabolic oxidation. [1]Incorporating this scaffold can block potential sites of metabolism, thereby increasing the half-life of a drug molecule.

  • Improved Physicochemical Properties: The polar oxolane ring can enhance aqueous solubility, a critical parameter for oral bioavailability. The combination of the lipophilic cyclopropane and the polar oxolane/hydroxyl groups provides a balanced profile that can be fine-tuned.

  • Scaffold for Library Synthesis: The tertiary alcohol is a key functional handle. It can be used in a variety of subsequent reactions:

    • Etherification/Esterification: To introduce diverse side chains and explore structure-activity relationships (SAR).

    • Dehydration: To form an exocyclic double bond, providing an entry into different chemical space.

    • Substitution Reactions: The alcohol can be converted into a good leaving group for nucleophilic substitution, allowing the attachment of amines, azides, or other functional groups prevalent in pharmacologically active compounds. [6]* Bioisosteric Replacement: This scaffold can serve as a more rigid and metabolically stable bioisostere for other commonly used groups in drug design, such as a gem-dimethyl group or a simple alkyl chain, potentially leading to improved binding affinity and selectivity. [5] The cyclopropane ring itself is a component of numerous FDA-approved drugs, highlighting its clinical relevance. [2][7]By providing a pre-formed, functionalized cyclopropyl-heterocycle unit, this molecule can accelerate the discovery of new chemical entities across various therapeutic areas, including oncology, infectious diseases, and neuroscience.

Conclusion

1-(Oxolan-3-yl)cyclopropan-1-ol is more than just a chemical compound; it is a strategic tool for the medicinal chemist. By uniting the metabolic robustness and conformational constraint of a cyclopropane ring with the solubility-enhancing and hydrogen-bonding capabilities of an oxolane moiety, it offers a powerful platform for innovation. The logical and scalable synthetic route proposed herein makes this scaffold accessible for library synthesis and lead optimization campaigns. As the demand for drug candidates with superior pharmacokinetic profiles continues to grow, building blocks like 1-(Oxolan-3-yl)cyclopropan-1-ol will be instrumental in the development of the next generation of therapeutics.

References

  • PubChem Compound Summary for CID 54594441, 1-(oxolan-3-yl)cyclopropan-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 21702736, 1-(Oxolan-3-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Synthetic Methods towards 1-Substituted Cyclopropylamines. University of Windsor, Electronic Theses and Dissertations. [Link]

  • PubChem Compound Summary for CID 62668950, 1-(oxolan-2-yl)cyclopropan-1-ol. National Center for Biotechnology Information. [Link]

  • FooDB Compound Summary for FDB023023, Oxolan-3-one. FooDB. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. National Institutes of Health (PMC). [Link]

  • PubChem Compound Summary for CID 21184142, 1-Cyclopropylcyclopentan-1-ol. National Center for Biotechnology Information. [Link]

  • Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [Link]

  • Synthesis of 1-aryl-2,3-diaroyl cyclopropanes from 1,3,5-triaryl-1,5-diketones and their transformation into E,E-1,4-diaryl-1,3-butadienes. National Institutes of Health (PMC). [Link]

  • The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinyl-cyclopropanes. ChemRxiv. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

  • 1-prop-2-ynyl-cyclopropan-1-ol. Chemical Synthesis Database. [Link]

  • PubChem Compound Summary for CID 10582773, 1-(3-Hydroxypropyl)cyclopropan-1-ol. National Center for Biotechnology Information. [Link]

  • Qualitative and Quantitative Analysis of Antipsychotic Drugs-A Spectroscopic Study. ResearchGate. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. ResearchGate. [Link]

  • The Effect of the N-Oxide Oxygen Atom on the Crystalline and Photophysical Properties ofO[4][8][9]xadiazolo[3,4-d]pyridazines. MDPI. [Link]

  • 1-Propanol. Wikipedia. [Link]

Sources

Thermodynamic stability of oxolanyl-substituted cyclopropanols

Author: BenchChem Technical Support Team. Date: February 2026

Thermodynamic Stability of Oxolanyl-Substituted Cyclopropanols: A Technical Guide

Executive Summary

The Core Challenge: Oxolanyl-substituted cyclopropanols represent a high-value, high-risk scaffold in modern drug discovery. While they offer exceptional bioisosteric potential—mimicking the conformational restriction of proline or acting as transition-state analogues for tetrahedral intermediates—they possess a fragile thermodynamic profile. The fusion of a strained cyclopropane ring (~27.5 kcal/mol strain energy) with a Lewis-basic tetrahydrofuran (oxolane) moiety creates a system primed for ring-opening rearrangements, particularly under acidic or oxidative conditions.

Strategic Directive: For medicinal chemists, the successful deployment of this motif requires a shift from "standard purification" to "metastable handling." This guide delineates the thermodynamic vulnerabilities of the scaffold and provides a validated protocol for assessing its integrity during synthesis and biological evaluation.

Structural & Electronic Properties[1][2][3][4][5]

The oxolanyl-substituted cyclopropanol (specifically the 1-(oxolan-2-yl)cyclopropan-1-ol motif) is not merely a combination of two rings; it is a push-pull system where the cyclopropane acts as a high-energy donor and the oxolane oxygen acts as a latent directing group.

The Thermodynamic Landscape
  • Ring Strain: The cyclopropane ring introduces ~27.5 kcal/mol of strain energy. This energy is the driving force for all decomposition pathways.

  • Electronic Activation: The hydroxyl group at C1 creates a hemiacetal-like electronic environment. However, unlike typical hemiacetals, the "leaving group" is a carbon bond within the strained ring.

  • The Oxolane Effect: The adjacent tetrahydrofuran ring (oxolane) exerts a dual effect:

    • Steric Bulk: It increases the barrier to inversion, potentially stabilizing specific conformations.

    • Lewis Basicity: The ether oxygen can coordinate to Lewis acids (including Mg(II) and Ti(IV) used in synthesis), bringing them into proximity with the cyclopropanol oxygen, thereby catalyzing ring opening.

Stereochemical Considerations

In 2-substituted oxolanyl systems, the relative stereochemistry (cis vs. trans) significantly impacts stability.

  • Cis-isomers: Generally less stable due to steric repulsion between the oxolane ring and the cyclopropyl substituents, often leading to faster thermal rearrangement.

  • Trans-isomers: Thermodynamically preferred but still susceptible to acid-catalyzed opening.

Degradation Pathways & Mechanisms

Understanding how these molecules break is the key to preventing it. The three primary instability vectors are Acid-Catalyzed Rearrangement, Oxidative Radical Fragmentation, and Thermal Retro-Aldol.

Mechanism 1: Acid-Catalyzed Ring Expansion (The Primary Threat)

This is the most common failure mode during purification (e.g., silica gel chromatography).

  • Protonation: The cyclopropanol hydroxyl group is protonated.

  • Ring Opening: The strain is relieved by breaking the C1-C2 or C1-C3 bond.

  • Result: Formation of an ethyl ketone derivative (e.g., 1-(oxolan-2-yl)propan-1-one).

Mechanism 2: Oxidative Radical Fragmentation

In the presence of single-electron oxidants (e.g., metabolic enzymes like CYP450 or trace metals like Fe(III)), the cyclopropanol undergoes homolytic ring opening to form a


-keto radical. This pathway is often exploited synthetically but represents a metabolic liability in drug candidates.

Decomposition Start Oxolanyl-Cyclopropanol Inter Protonated Intermediate Start->Inter Fast Equilibrium H_Plus + H+ (Acid) H_Plus->Start TS C-C Bond Cleavage (Strain Relief) Inter->TS Rate Limiting Product Ethyl Ketone Derivative (Thermodynamic Sink) TS->Product Irreversible

Figure 1: Acid-catalyzed rearrangement pathway. The relief of ring strain drives the irreversible formation of the acyclic ketone.

Experimental Protocols for Stability Assessment

Do not rely on standard LC-MS purity checks, which often mask degradation occurring on the column. Use these self-validating NMR protocols.

Protocol A: pH-Dependent Hydrolytic Stability (NMR Kinetics)

Purpose: To determine the half-life (


) of the scaffold at physiological and gastric pH.
  • Preparation: Dissolve 5 mg of the oxolanyl-cyclopropanol in 0.5 mL of DMSO-

    
    .
    
  • Buffer Addition:

    • Acid Challenge: Add 0.1 mL of

      
       buffer (pH 1.2, simulated gastric fluid).
      
    • Neutral Control: Add 0.1 mL of

      
       (pH 7.4, phosphate buffer).
      
  • Measurement: Acquire

    
     NMR spectra at 
    
    
    
    at 37°C.
  • Analysis: Monitor the disappearance of the cyclopropyl protons (typically

    
     0.4–1.0 ppm) and the appearance of ethyl ketone triplets (
    
    
    
    1.05 ppm) and methylene quartets (
    
    
    2.45 ppm).
  • Criterion: A stable lead candidate must show

    
     degradation after 24h at pH 7.4.
    
Protocol B: Oxidative Liability Screen

Purpose: To assess susceptibility to radical ring opening (metabolic stability proxy).

  • Reagent: Prepare a solution of CAN (Ceric Ammonium Nitrate) or Fe(III) acetylacetonate.

  • Reaction: Treat the substrate (0.1 M in MeCN) with 1.1 equiv of oxidant at 0°C.

  • Observation: Immediate decolorization or rapid consumption of starting material indicates high susceptibility to SOMO (Singly Occupied Molecular Orbital) activation.

  • Implication: Compounds failing this test are likely to have short metabolic half-lives due to rapid oxidative clearance.

Synthesis & Handling Best Practices

The synthesis of oxolanyl-cyclopropanols typically employs the Kulinkovich reaction . However, the standard workup is often destructive for this specific scaffold.

Optimized Kulinkovich Protocol for Oxolanyl Esters:

  • Reagents: Use ethyl tetrahydro-2-furoate,

    
     (3.0 equiv), and 
    
    
    
    (0.1–0.5 equiv).
  • Temperature: Maintain reaction between 0°C and RT. Do not reflux.

  • Quench (Critical): Do NOT use

    
     or 
    
    
    
    .
    • Correct Method: Quench with saturated aqueous

      
       or Rochelle’s salt (sodium potassium tartrate) to complex titanium without lowering pH < 6.
      
  • Purification:

    • Pre-treat silica gel with 1%

      
       in hexanes to neutralize acidic sites.
      
    • Elute rapidly.

    • Store neat oil at -20°C under Argon; avoid storing in protic solvents.

Workflow Ester Oxolanyl Ester Rxn Kulinkovich Rxn (Ti(OiPr)4 / EtMgBr) Ester->Rxn Quench Quench: Sat. NaHCO3 (NO ACID) Rxn->Quench Critical Step Workup Purification: Et3N-treated Silica Quench->Workup Storage Store: -20°C, Argon Workup->Storage QC QC: NMR in DMSO-d6 (Avoid CDCl3 due to acidity) Storage->QC

Figure 2: Optimized synthesis and handling workflow to preserve thermodynamic integrity.

Quantitative Data Summary

ParameterValue / RangeImplication for Stability
Ring Strain Energy ~27.5 kcal/molHigh driving force for ring opening.
pK_a (Cyclopropyl-OH) ~17–18Less acidic than typical alcohols; alkoxide is highly basic.
Bond Angles (C-C-C) 60° (avg)Significant deviation from 109.5°; "banana bonds" have high p-character.
Critical pH Limit < 4.0Rapid decomposition observed below this threshold.
T_max (Thermal) ~80°COnset of thermal rearrangement (neat).

References

  • Kulinkovich, O. G., Sviridov, S. V., Vasilevski, D. A. (1989). Titanium(IV) Isopropoxide-Catalyzed Formation of 1-Substituted Cyclopropanols in the Reaction of Ethylmagnesium Bromide with Methyl Alkanecarboxylates.[1] Synthesis, 1991(3), 234. Link

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789-2834. Link

  • Cha, J. K., & Kulinkovich, O. G. (2012). The Kulinkovich Hydroxycyclopropanation Reaction in Natural Product Synthesis. Organic & Biomolecular Chemistry, 10, 7009-7020. Link

  • Denton, J. R., & Davies, H. M. L. (2011).[2] Sequential Rhodium-, Silver-, and Gold-Catalyzed Synthesis of Fused Dihydrofurans.[2] Organic Letters, 13(16), 4316–4319. Link

  • Giannini, E., et al. (2019). Oxidative Ring Opening of Cyclopropanols: A Strategy for the Synthesis of Beta-Keto Radicals. Journal of Organic Chemistry, 84(7), 4143. Link

Sources

1-(Oxolan-3-yl)cyclopropan-1-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Identity & Structural Analysis[2][3]

1-(Oxolan-3-yl)cyclopropan-1-ol (also known as 1-(tetrahydrofuran-3-yl)cyclopropan-1-ol) represents a specialized class of sp3-rich building blocks utilized in Fragment-Based Drug Discovery (FBDD).[1] It combines a polar, non-aromatic tetrahydrofuran (THF) ring with a strained cyclopropanol moiety.

This compound serves two primary functions in drug design:

  • Conformational Locking: The quaternary center at C1 restricts bond rotation between the THF and the hydroxyl group, freezing the bioactive conformation.

  • Synthetic Divergence: The cyclopropanol unit acts as a "latent" homo-enolate, capable of ring expansion to cyclobutanones or programmed ring-opening to ethyl ketones.

Identifiers & Physicochemical Profile[1][4][5]
PropertyValue / Description
IUPAC Name 1-(Tetrahydrofuran-3-yl)cyclopropan-1-ol
Common Name 1-(Oxolan-3-yl)cyclopropan-1-ol
CAS Number Not widely indexed (Related Acid: 1507735-27-4)
PubChem CID
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
SMILES C1COCC1C2(CC2)O
Fsp3 Fraction 1.0 (100% sp3 character)
Topological Polar Surface Area (TPSA) 29.5 Ų
cLogP ~0.2 (Estimated)

Structural Insight: The molecule possesses a quaternary carbon linking two aliphatic rings. This high Fsp3 character correlates with improved solubility and lower attrition rates in clinical development compared to flat, aromatic-heavy scaffolds.

Synthetic Pathways: The Kulinkovich Protocol[13]

The most robust method for synthesizing 1-(oxolan-3-yl)cyclopropan-1-ol is the Kulinkovich Reaction .[1] This titanium-catalyzed transformation converts esters into cyclopropanols using Grignard reagents as the source of the ethylene bridge.[2]

Retrosynthetic Logic

Direct cyclopropanation of a ketone is often difficult. The Kulinkovich protocol bypasses this by using Ethyl tetrahydrofuran-3-carboxylate as the starting material.[1] The reaction proceeds via a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent.

Experimental Protocol

Note: This protocol involves pyrophoric reagents and must be conducted under an inert atmosphere (Argon/Nitrogen).

Reagents:

  • Substrate: Ethyl tetrahydrofuran-3-carboxylate (1.0 equiv)[1]

  • Reagent: Ethylmagnesium bromide (EtMgBr), 3.0 M in Et₂O (2.2 - 3.0 equiv)[1]

  • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄] (0.1 - 0.2 equiv)[1]

  • Solvent: Anhydrous THF or Et₂O

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with Argon.

  • Solvation: Dissolve Ethyl tetrahydrofuran-3-carboxylate (10 mmol) and Ti(OiPr)₄ (1-2 mmol) in anhydrous THF (50 mL). Cool the mixture to 0°C.

  • Addition: Add the EtMgBr solution dropwise over 1 hour. Crucial: The slow addition prevents the buildup of the active titanacyclopropane species, minimizing side reactions.

  • Evolution: Allow the reaction to warm to room temperature and stir for 4–12 hours. The color will shift from yellow to dark brown/black, indicating the formation of the titanium-ate complex.

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NH₄Cl. Caution: Vigorous gas evolution (ethane/ethene) will occur.[1]

  • Workup: Extract with Et₂O (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Pathway (DOT Visualization)

KulinkovichMechanism Start Ethyl THF-3-carboxylate Insertion Oxatitanacyclopentane (Ester Insertion) Start->Insertion Coordination Ti_Cat Ti(OiPr)4 + 2 EtMgBr Titanacycle Titanacyclopropane (Active Species) Ti_Cat->Titanacycle - 2 EtH (Ligand Exchange) Titanacycle->Insertion 1,2-Insertion Rearrange Cyclopropyl Titanate Insertion->Rearrange Ring Contraction - EtO-Ti Product 1-(Oxolan-3-yl)cyclopropan-1-ol Rearrange->Product Hydrolysis (H3O+)

Caption: The catalytic cycle of the Kulinkovich reaction involving the formation of the active titanacyclopropane species and subsequent ester insertion.[2][3]

Reactivity & Transformations[15]

The 1-(oxolan-3-yl)cyclopropan-1-ol scaffold is not an inert endpoint; it is a spring-loaded intermediate .[1] The strain energy of the cyclopropane ring (~27.5 kcal/mol) drives unique rearrangements.

Ring Expansion (Cyclobutanone Synthesis)

Under acidic conditions or with electrophilic halogen sources, the cyclopropanol rearranges to a cyclobutanone. This is particularly valuable for expanding the ring size while retaining the THF substituent.

  • Reagents: Br₂ or NBS in MeOH/H₂O.

  • Outcome: Formation of alpha-bromo cyclobutanone or ring-opened beta-bromo ketone.[1]

Ring Opening (Homo-Enolate Chemistry)

Under basic conditions or radical conditions, the ring can open to form an ethyl ketone derivative.[1]

  • Mechanism: Deprotonation of the alcohol creates a cyclopropoxide, which undergoes homolytic or heterolytic cleavage of the C1-C2 bond, relieving ring strain.

Reactivity Workflow

Reactivity Root 1-(Oxolan-3-yl) cyclopropan-1-ol Path1 Acid/Electrophile (NBS, H+) Root->Path1 Path2 Base/Heat (NaOH, >80°C) Root->Path2 Prod1 Ring Expansion: Cyclobutanone deriv. Path1->Prod1 Semipinacol-type Rearrangement Prod2 Ring Opening: Ethyl Ketone deriv. Path2->Prod2 Strain Release

Caption: Divergent reactivity pathways: Acid-mediated ring expansion vs. Base-mediated ring opening.[1]

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

The 1-(oxolan-3-yl)cyclopropan-1-ol unit is often used to replace:

  • Gem-dimethyl groups: The cyclopropane ring mimics the steric bulk of a gem-dimethyl group but restricts the bond angles to ~60°, altering the vector of the hydroxyl group.

  • Tertiary Alcohols: It serves as a conformationally restricted analogue of a standard tertiary alcohol, reducing the entropic penalty of binding to a protein target.

Metabolic Stability[1]
  • THF Ring: The tetrahydrofuran ring is generally stable but can undergo oxidative metabolism at the alpha-position (adjacent to oxygen) by CYP450 enzymes.

  • Cyclopropanol: The cyclopropanol moiety is a known metabolic "soft spot." It can function as a suicide inhibitor for certain enzymes via radical ring opening, covalently modifying the active site. This mechanism is exploited in some inhibitor classes but must be monitored for toxicity in others.

Safety & Handling

Hazard ClassDescriptionMitigation
Flammability Highly Flammable (Solvent/Reagent residues)Store away from ignition sources.[1] Use spark-proof tools.
Reactivity Grignard Reagents are PyrophoricHandle under inert atmosphere (Glovebox or Schlenk line).
Toxicity Potential IrritantWear standard PPE (Gloves, Goggles, Lab Coat).[1]
Storage Hygroscopic / Oxidation proneStore at 2-8°C under Argon.

References

  • Kulinkovich, O. G., et al. (1989).[4] "Reaction of Ethyl Magnesium Bromide with Carboxylic Esters in the Presence of Titanium Alkoxides." Zhurnal Organicheskoi Khimii, 25(10), 2244-2245.[1]

  • PubChem Database. "Compound Summary: 1-(Oxolan-3-yl)cyclopropan-1-ol (CID 54594441)."[1] National Center for Biotechnology Information. Link[1]

  • Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Cyclopropanation Reaction." Organic Reactions, 77, 1-159.[1]

  • Wessjohann, L. A., et al. (2003). "Ti-mediated preparation of cyclopropanols and their derivatization." Chemical Reviews, 103(4), 1625-1648.[1] Link[1]

Sources

Conformational Analysis of 3-Substituted Tetrahydrofuran Rings

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an advanced technical analysis of the conformational behavior of 3-substituted tetrahydrofuran (THF) rings. It is designed for medicinal chemists and structural biologists requiring precise control over pharmacophore geometry.

Technical Guide for Drug Discovery & Structural Chemistry

Executive Summary

The tetrahydrofuran (THF) ring is a non-planar, dynamic scaffold ubiquitous in nucleoside analogues, polyether antibiotics, and fragment-based drug discovery. Unlike six-membered rings which reside in defined chair conformers, the five-membered THF ring undergoes pseudorotation —a continuous wave-like motion where the ring atoms oscillate out of the plane without crossing a high energy barrier.

For 3-substituted THFs, the conformational equilibrium is dictated by a subtle interplay between steric bulk , electronic effects (gauche/anomeric) , and intramolecular hydrogen bonding .[1] Understanding these forces is critical, as the "pucker" of the ring determines the vector of the substituent, directly influencing ligand-protein binding affinity (induced fit vs. lock-and-key).

Theoretical Framework: The Pseudorotation Cycle

To analyze THF conformations, one must abandon the static "envelope" vs. "twist" dichotomy and adopt the dynamic pseudorotation model .

Cremer-Pople Parameters

The geometry of the ring is mathematically defined by two parameters derived by Cremer and Pople:

  • Phase Angle (

    
     or 
    
    
    
    ):
    Describes where the ring is puckered (which atoms are out of plane). It ranges from
    
    
    to
    
    
    .
  • Puckering Amplitude (

    
     or 
    
    
    
    ):
    Describes how much the ring is puckered (degree of deviation from planarity). Typical values for THF are
    
    
    Å.
The North/South Domain

In nucleoside chemistry (and applicable to general 3-substituted THFs), the pseudorotation cycle is divided into two hemispheres:

  • North (N-type):

    
     (C3'-endo / C2'-exo). The substituent at C3 is generally pseudo-axial .
    
  • South (S-type):

    
     (C2'-endo / C3'-exo). The substituent at C3 is generally pseudo-equatorial .
    

The barrier to interconversion between N and S forms is low (


 kcal/mol), meaning the ring exists as a fast-exchanging equilibrium in solution.

Pseudorotation cluster_legend Conformational Equilibrium North NORTH (N) C3'-endo (Pseudo-axial) East East (E) O4'-endo North->East P ~ 90° South SOUTH (S) C2'-endo (Pseudo-equatorial) West West (W) O4'-exo South->West P ~ 270° East->South P ~ 180° West->North P ~ 0°/360° Equilibrium Observed NMR Signal = Population Weighted Average of N and S conformers

Figure 1: The Pseudorotation Cycle. The ring oscillates between North and South hemispheres. Substituents at C3 toggle between pseudo-axial (N) and pseudo-equatorial (S) orientations.

Determinants of Conformation (3-Substituent Effects)

The equilibrium position (


) depends on the nature of the substituent at C3.
Steric Effects (The Default Rule)

In the absence of electronic factors, steric bulk favors the South (S-type) conformation .

  • Mechanism: The S-type conformation places the C3-substituent in a pseudo-equatorial position, minimizing 1,2-eclipsing interactions with substituents on adjacent carbons.

  • Example: 3-Methyltetrahydrofuran prefers the S-type conformation to minimize steric clash.

The Gauche Effect (Electronegative Substituents)

For electronegative substituents (F, OH, OMe) at C3, the gauche effect becomes a dominant force.

  • The Interaction: The relevant torsion angle is O1-C2-C3-X.

  • Mechanism: Hyperconjugation (

    
    ) and electrostatic attraction favor a gauche alignment between the ring oxygen (O1) and the electronegative substituent (X).
    
  • Outcome: This stabilizes the North (N-type) conformation (pseudo-axial), opposing the steric preference.

    • Note: In 3-fluoro-THF, this creates a competitive equilibrium where the N-population is significantly higher than in 3-methyl-THF, though the S-form may still be populated due to solvation effects.

Intramolecular Hydrogen Bonding

If the substituent is a hydrogen bond donor (e.g., 3-OH, 3-CH


OH), an intramolecular H-bond to the ring oxygen (O1) can lock the conformation.
  • 3-Hydroxytetrahydrofuran: The C4'-endo envelope (an N-type conformer) is strongly favored because it brings the 3-OH group into perfect proximity (

    
     Å) to donate a hydrogen bond to the ring oxygen lone pair.
    

Analytical Workflow: Determining Conformation

Since the ring is dynamic, static methods (standard X-ray) can be misleading. Solution-state NMR coupled with computational modeling is the gold standard.

NMR Spectroscopy ( Analysis)

The vicinal proton-proton coupling constants (


) are the primary experimental observables.

Protocol:

  • Acquire

    
    H NMR:  Obtain a high-resolution spectrum (600+ MHz recommended) in a non-interacting solvent (e.g., 
    
    
    
    or
    
    
    ) to avoid solvent competition for H-bonds.
  • Extract Couplings: Measure

    
     (cis and trans) and 
    
    
    
    (cis and trans).
  • Apply the Altona-Haasnoot Equation: Use the generalized Karplus equation which corrects for substituent electronegativity (

    
    ):
    
    
    
    
    This equation accounts for the non-linear effect of the electronegative O1 and the C3-substituent.
  • PSEUROT Analysis: Input the experimental

    
     values into a pseudorotation analysis program (e.g., PSEUROT 6.3 or similar Python scripts). The software fits the data to a two-state equilibrium model (
    
    
    
    ) to extract:
    • Mole fraction of N (

      
      ) and S (
      
      
      
      ).
    • Phase angles for N (

      
      ) and S (
      
      
      
      ).
Computational Validation (DFT)
  • ** conformational Scanning:** Perform a relaxed Potential Energy Surface (PES) scan.

    • Coordinate: Constrain the pseudorotation phase angle

      
       from 
      
      
      
      to
      
      
      in
      
      
      steps.
    • Level of Theory: M06-2X/def2-TZVP (handles dispersion well) or B3LYP-D3/6-311+G(d,p).

  • Boltzmann Weighting: Calculate

    
     for the minima and predict the theoretical population ratio.
    

Workflow Step1 Synthesize 3-Substituted THF Step2 1H NMR (Extract 3J_HH) Step1->Step2 Step3 Computational Scan (DFT PES) Step1->Step3 Step4 PSEUROT / Altona Analysis Step2->Step4 Step3->Step4 Validate Result Conformational Profile (%N vs %S) Step4->Result

Figure 2: Integrated Experimental and Computational Workflow for Conformational Assignment.

Data Summary: Substituent Impact

Substituent (C3)Dominant EffectPreferred ConformationOrientation
-CH

(Alkyl)
Steric RepulsionSouth (S) Pseudo-equatorial
-F (Fluoro) Gauche Effect (O1-C2-C3-F)North (N) / EquilibriumPseudo-axial (favored by gauche)
-OH (Hydroxyl) Intramolecular H-BondNorth (N) (C4'-endo)Pseudo-axial (H-bonded to O1)
-OCH

(Alkoxy)
Gauche + StericEquilibrium Mixed
Key Takeaway for Drug Design
  • To vector a substituent equatorially (extending into a solvent channel), use a C3-alkyl or C3-aryl linker.

  • To vector a substituent axially (or to induce a specific ring pucker to match a receptor pocket), introduce an electronegative atom (F, OH) at C3 or utilize an intramolecular H-bond scaffold.

References

  • Cremer, D., & Pople, J. A. (1975).[2] A general definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358. Link

  • Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212. Link

  • Haasnoot, C. A. G., de Leeuw, F. A. A. M., & Altona, C. (1980). The relationship between proton-proton NMR coupling constants and substituent electronegativities. An empirical generalization of the Karplus equation. Tetrahedron, 36(19), 2783–2792. Link

  • Caminati, W., et al. (2001). A Microwave Spectroscopic Investigation of the Networked Structure of 3-Hydroxytetrahydrofuran-H2O. The Journal of Physical Chemistry A, 105(24), 5971–5977. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37, 308-319. Link

Sources

pKa values and acidity of cyclopropan-1-ol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Acidity and Stability of Cyclopropan-1-ol Derivatives: A Technical Guide to Structure-Property Relationships and pKa Determination

Executive Summary

Cyclopropan-1-ol (


-PrOH) represents a unique intersection of strain energy and orbital hybridization that defies standard aliphatic alcohol trends. While typical secondary alcohols (e.g., propan-2-ol) exhibit pKa values of 

(in water), cyclopropan-1-ol is notably more acidic (

predicted/experimental). This enhanced acidity arises from the high

-character of the cyclopropyl carbon orbitals (Walsh orbitals), rendering the ring carbons significantly more electronegative than typical

carbons.

However, the utility of


-PrOH derivatives in drug design—often as bioisosteres for ketones or conformationally locked spacers—is complicated by their thermodynamic instability. Under basic conditions, the cyclopropoxide anion is prone to rapid ring opening via homoenolate intermediates. This guide provides a rigorous framework for understanding these electronic effects and details a self-validating NMR titration protocol to accurately determine pKa values despite kinetic instability.

Part 1: Theoretical Framework & Electronic Structure

The Walsh Orbital Model & Acidity

The acidity of an alcohol is governed by the stability of its conjugate base (alkoxide).[1] In cyclopropanol, this stability is not driven by resonance (as in phenol) but by the unique hybridization of the cyclopropane ring.

  • Orbital Hybridization: According to the Walsh model and Coulson-Moffitt descriptions, the C-C bonds in the ring are "bent," utilizing orbitals with high

    
    -character (
    
    
    
    ).
  • The "s-Character" Rule: To compensate, the exocyclic bonds (C-H and C-O) utilize orbitals with significantly higher

    
    -character (
    
    
    
    ) than the standard
    
    
    orbitals of acyclic alkanes.
  • Electronegativity: Carbon atoms with higher

    
    -character are effectively more electronegative (
    
    
    
    ). The cyclopropyl carbon pulls electron density away from the oxygen, stabilizing the negative charge on the alkoxide and lowering the pKa.
Visualization: Orbital Hybridization vs. Acidity

WalshAcidity Ring Cyclopropane Ring (High Strain) Hybrid Orbital Rehybridization (Walsh Orbitals) Ring->Hybrid Minimizes Energy ExoBond Exocyclic C-O Bond (~sp2.2 Character) Hybrid->ExoBond Redistributes s-character Induction Increased C Electronegativity ExoBond->Induction s-orbital is closer to nucleus O_Stab Stabilization of Alkoxide (-O⁻) Induction->O_Stab Inductive Withdrawal (-I) Acidity Increased Acidity (Lower pKa) O_Stab->Acidity Thermodynamic Effect

Figure 1: Mechanistic flow illustrating how ring strain leads to orbital rehybridization and enhanced acidity in cyclopropanols.

Part 2: Comparative Acidity & Substituent Effects

The following table synthesizes pKa data, contrasting cyclopropanols with acyclic analogs. Note that while absolute values vary by solvent (Water vs. DMSO), the relative ordering remains consistent.

Table 1: Comparative pKa Values and Structural Drivers

CompoundStructurepKa (Water)pKa (DMSO)*Electronic Driver
Propan-2-ol

17.1~30.0Standard

secondary alcohol. Reference standard.
Cyclopropan-1-ol

15.5 (est)~28.0Increased

-character of C-O bond (Walsh effect).
1-Phenylcyclopropan-1-ol

~14.5~26.5Inductive (-I) effect of phenyl + Walsh effect.
1-(Trifluoromethyl)cyclopropanol

~12.0~22.0Strong EWG (-I) stabilizes alkoxide significantly.
Phenol

10.018.0Resonance stabilization (aromatic delocalization).

*Note: DMSO values are often 10-12 units higher than aqueous values for alcohols due to the lack of hydrogen bond stabilization for the anion in aprotic solvents.

Part 3: Stability & The Ring-Opening Challenge

A critical pitfall in working with cyclopropanols is their instability under the very conditions used to measure acidity (basic pH).

The Homoenolate Trap: Upon deprotonation, the cyclopropoxide anion is not kinetically stable. It undergoes a ring-opening isomerization to form a metal homoenolate, which protonates to form a ketone or aldehyde.



This reaction is irreversible and exothermic (release of


 kcal/mol strain energy). Traditional potentiometric titration is therefore invalid  as the concentration of the species changes during the measurement.

Part 4: Experimental Protocol (Self-Validating)

To measure the pKa of unstable cyclopropanols, we utilize


H NMR Titration in DMSO-

. This method is superior because it allows for the simultaneous observation of the alcohol, the alkoxide (if stable on NMR timescale), and any decomposition products (aldehydes).
Protocol: Single-Sample NMR Titration with Chemical Shift Imaging

Objective: Determine pKa by monitoring the chemical shift change of the


-proton (or ring protons) as a function of base equivalents, while validating structural integrity.

Reagents:

  • Analyte: Cyclopropan-1-ol derivative (

    
     mM).
    
  • Solvent: DMSO-

    
     (anhydrous).
    
  • Base: Potassium tert-butoxide (

    
    -BuOK) or Phosphazene base (
    
    
    
    ) for weaker acids.
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert).

Step-by-Step Methodology:

  • Baseline Acquisition: Dissolve analyte and internal standard in DMSO-

    
    . Acquire a quantitative 
    
    
    
    H NMR (
    
    
    ).
  • Stepwise Basification: Add aliquots of base (0.2 eq up to 2.0 eq).

  • Fast Acquisition: Immediately acquire spectra after each addition.

  • Integrity Check (Self-Validation):

    • Monitor the integral of the cyclopropyl ring protons (0.4–1.0 ppm).

    • Stop Condition: If signals for propanal (CHO at 9.8 ppm) or ethyl ketones appear, the ring is opening. Use only data points prior to decomposition.

  • Data Analysis: Plot the chemical shift change (

    
    ) vs. equivalents of base. Fit to the Henderson-Hasselbalch isotherm.
    
Workflow Visualization

NMRProtocol Start Sample Preparation (DMSO-d6 + Internal Std) BaseAdd Add Base Aliquot (0.2 eq increments) Start->BaseAdd Acquire Acquire 1H NMR (Fast Scan) BaseAdd->Acquire Check Integrity Check: Aldehyde Signals? Acquire->Check Calc Calculate Chemical Shift (Weighted Average) Check->Calc No (Stable) Decomp Mark as Unstable Use Kinetic Extrapolation Check->Decomp Yes (Ring Open) Calc->BaseAdd Next Aliquot Fit Fit to Henderson-Hasselbalch Extract pKa Calc->Fit Titration Complete

Figure 2: Self-validating NMR titration workflow for unstable cyclopropanol derivatives.

Part 5: Applications in Drug Design

Researchers utilize cyclopropan-1-ol derivatives not just for their acidity, but for their ability to modulate metabolic stability and potency.

  • Bioisosterism: The cyclopropanol moiety serves as a transition-state mimic for tetrahedral intermediates in enzyme hydrolysis (e.g., protease inhibitors). The increased acidity allows for stronger H-bond donor capability compared to isopropyl groups.

  • Conformational Locking: Unlike acyclic alcohols, the rigid ring prevents rotation, locking the -OH vector in a specific orientation relative to the pharmacophore.

  • Metabolic Blocking: Substitution at the 1-position (e.g., 1-fluorocyclopropanol) blocks metabolic oxidation at the

    
    -carbon, extending half-life (
    
    
    
    ).

References

  • Roberts, J. D., & Chambers, V. C. (1951).[2] Small-Ring Compounds. VI. Cyclopropanol, Cyclopropyl Bromide and Cyclopropylamine.[2] Journal of the American Chemical Society.[3] Link

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. Link

  • Kulinkovich, O. G. (2003). The Kulinkovich Reaction in the Synthesis of Cyclopropanols. Chemical Reviews. Link

  • Popov, K., et al. (2006).[3] Guidelines for NMR measurements for determination of high and low pKa values. Pure and Applied Chemistry. Link

  • Wiberg, K. B. (1996). The Structure and Energetics of Small Ring Compounds. Angewandte Chemie International Edition. Link

Sources

Stereoelectronic Architecture of Oxolane-Cyclopropane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Medicinal Chemistry

Executive Summary

The fusion of oxolane (tetrahydrofuran) and cyclopropane rings creates a unique bicyclic scaffold—3-oxabicyclo[3.1.0]hexane —that offers distinct advantages in drug design. Unlike flexible aliphatic chains or standard saturated heterocycles, this scaffold introduces significant ring strain (~27 kcal/mol) and conformational locking . These features allow medicinal chemists to precisely orient pharmacophores while modulating metabolic stability and lipophilicity. This guide analyzes the electronic underpinnings of this scaffold, provides a validated synthetic protocol, and details its application as a bioisostere.

Part 1: Electronic Architecture & Theoretical Framework

The reactivity and binding properties of oxolane-cyclopropane scaffolds are governed by the interaction between the high-energy Walsh orbitals of the cyclopropane ring and the lone pair electrons of the oxolane oxygen.

1.1 Orbital Hybridization and Strain

The cyclopropane ring is not formed by standard


 overlap. Instead, the carbon atoms utilize 

-like orbitals for C-H bonds and high p-character (

) orbitals for C-C bonds. These "bent bonds" (banana bonds) create a region of electron density that lies outside the internuclear axis, behaving electronically similar to an alkene

-system.
  • Walsh Orbital Interaction: In 3-oxabicyclo[3.1.0]hexane, the oxygen atom is held in a fixed geometry relative to the cyclopropane ring. The oxygen lone pair (

    
    ) can donate electron density into the antibonding orbitals of the cyclopropane ring (
    
    
    
    ), or conversely, the high-energy Walsh orbitals (
    
    
    ) can interact with the oxygen center.
  • Conformational Locking: Unlike cyclohexane (chair) or THF (envelope), the 3-oxabicyclo[3.1.0]hexane system predominantly adopts a boat-like conformation [1]. This rigidity prevents the "snapping into symmetry" observed in flexible ethers, resulting in a permanent, directed dipole moment vector essential for specific receptor binding.

1.2 Physicochemical Property Modulation

The fusion of the two rings alters fundamental properties compared to the parent tetrahydrofuran (THF).

PropertyTetrahydrofuran (THF)3-Oxabicyclo[3.1.0]hexaneDrug Design Implication
Ring Strain ~5 kcal/mol~27-30 kcal/mol Enhanced reactivity to specific metabolic enzymes; rigidification.
Dipole Moment 1.75 D~1.8 - 2.1 D (Vector dependent)Stronger directional H-bond accepting capability due to exposed O-lp.
Conformation Flexible (Envelope)Rigid (Boat) Pre-organization of pharmacophores (entropy reduction in binding).
C-H Acidity Low (

~50)
Increased (

-protons)
Cyclopropane acts as an electron-withdrawing group (inductive effect).

The "Janus" Polarity Effect: Recent studies on fluorinated cyclopropanes reveal a "Janus-like" face where one side of the ring is electrostatically negative (fluorine rich) and the other positive. In oxolane-fused systems, this allows for the creation of "polar hydrophobic" patches—regions that are lipophilic but possess high local polarity to displace water molecules in a binding pocket [2].

Part 2: Synthetic Access & Electronic Modulation[1][2]

Accessing these scaffolds requires methods that can tolerate the high ring strain without fragmentation. The Iodocyclization of Vinylcyclopropanes is a field-proven, robust protocol that yields highly functionalized oxolane-cyclopropane cores.

2.1 Validated Protocol: Iodocyclization

This method utilizes the intrinsic nucleophilicity of a carbonyl oxygen to attack an iodonium intermediate formed on a vinylcyclopropane. It is superior to direct carbene insertion for complex molecules because it installs a handle (iodide) for further cross-coupling.

Mechanism:

  • Activation: An electrophilic iodine source (NIS or

    
    ) activates the alkene.
    
  • Cyclization: The carbonyl oxygen (from an amide, ester, or ketone pendant) attacks the iodonium ion.

  • Stereocontrol: The reaction proceeds via a syn-selective pathway relative to the vinyl group, dictated by the transition state geometry [3].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the vinylcyclopropane precursor (1.0 equiv) in anhydrous Acetonitrile (0.1 M). Ensure the precursor contains a pendant nucleophile (e.g., a

    
    -keto amide).
    
  • Reagent Addition: Add

    
     (3.0 equiv) as a base to buffer the solution. Cool to 0°C.
    
  • Iodination: Add N-Iodosuccinimide (NIS, 1.2 equiv) portion-wise over 10 minutes. Protect from light.

  • Reaction: Allow to warm to room temperature and stir for 4–16 hours. Monitor by TLC (stain with PMA or

    
    ; cyclopropanes often stain intense blue/brown).
    
  • Quench: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine.
    
  • Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography. Note: The fused bicyclic product is often less polar than the open-chain precursor due to internal H-bond masking.

2.2 Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the iodocyclization strategy, highlighting the stereoelectronic decision points.

Iodocyclization Start Vinylcyclopropane Precursor Activation Electrophilic Activation (NIS/I2) Start->Activation 0°C, MeCN Intermediate Iodonium Ion Intermediate Activation->Intermediate Formation of cyclic ion Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization 5-exo-trig / 6-endo-trig Intermediate->Cyclization Strain Release Product 3-Oxabicyclo[3.1.0]hexane Scaffold Cyclization->Product Stereoselective Closure

Figure 1: Reaction workflow for the synthesis of oxolane-cyclopropane scaffolds via iodocyclization. The process leverages the reactivity of the alkene "handle" on the cyclopropane ring.

Part 3: Applications in Drug Discovery[3][4]
3.1 Bioisosterism and Metabolic Stability

The oxolane-cyclopropane scaffold serves as a potent bioisostere for:

  • Gem-dimethyl groups: The cyclopropane ring mimics the steric bulk of a gem-dimethyl group but introduces rigidity and alters the electronic vector.

  • Carbonyls: The dipole of the ether oxygen, when fixed in the boat conformation, can mimic the H-bond accepting capability of a ketone carbonyl but without the liability of nucleophilic attack [4].

3.2 Case Study: Strigol Analogues

Strigolactones are complex signaling molecules. Synthetic analogues utilizing the 3-oxabicyclo[3.1.0]hexane core (specifically the "D-ring" mimic) have shown retained biological activity with significantly enhanced hydrolytic stability. The cyclopropane ring protects the ether linkage from metabolic cleavage while maintaining the necessary "active conformation" for receptor docking [3].

3.3 Strategic Implementation (Checklist)

When incorporating this scaffold into a lead compound:

References
  • Mjöberg, P. J., & Almlöf, J. (1978). A conformational study of bicyclo[3.1.0]hexane and of the 3-bicyclo[3.1.0]hexyl carbonium ion: An ab initio SCF investigation. Chemical Physics, 29(2), 201-208.[1] [Link]

  • Díaz-Casado, L., et al. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 21, 1234-1245. [Link]]

  • Craig, A. J., Cording, A. P., Gilmer, S. C. L., & Hawkins, B. C. (2025). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. ChemRxiv. [Link]]

  • Li, D. (2025).[2] The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. [Link]]

Sources

The Synthetic Chemist's Guide to 1-Substituted Cyclopropan-1-ols: A Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cyclopropane ring, a motif of inherent strain and unique reactivity, is a cornerstone of modern organic synthesis and medicinal chemistry.[1][2] Among its derivatives, 1-substituted cyclopropan-1-ols have emerged as particularly valuable three-carbon synthons.[3] Their facile preparation and diverse reactivity, primarily through ring-opening or retention of the cyclopropane core, have positioned them as key intermediates in the construction of complex molecular architectures.[3][4] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for accessing these versatile building blocks, with a focus on the underlying mechanisms, practical considerations, and applications for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Strained Ring

The unique electronic and steric properties of the cyclopropane ring impart significant and often desirable characteristics to molecules. In drug discovery, the incorporation of a cyclopropane moiety can enhance metabolic stability, improve binding affinity to biological targets, and provide novel three-dimensional structures.[5][6] 1-Substituted cyclopropan-1-ols, in particular, serve as versatile precursors to a wide array of functional groups and molecular scaffolds. Their utility stems from their ability to act as homoenolate equivalents, undergo ring expansion to cyclobutanones, and participate in various stereospecific transformations.[3][7] This guide will delve into the most prominent and impactful methods for their synthesis, providing both theoretical understanding and practical guidance.

The Kulinkovich Reaction: A Titanium-Mediated Marvel

First reported by Oleg G. Kulinkovich in 1989, the Kulinkovich reaction has become a cornerstone for the synthesis of cyclopropanols from esters.[8][9][10] This organometallic transformation utilizes a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, typically titanium(IV) isopropoxide, to convert esters into 1-substituted cyclopropan-1-ols.[8][9][11]

Mechanism: The Titanacyclopropane Intermediate

The generally accepted mechanism involves the initial formation of a dialkyltitanium(IV) species from the reaction of the titanium alkoxide with two equivalents of the Grignard reagent.[8][9] This unstable intermediate undergoes β-hydride elimination to generate an alkane and a key titanacyclopropane intermediate.[8][9][11] This titanacyclopropane then acts as a 1,2-dicarbanion equivalent, reacting with the ester in a two-step process: nucleophilic addition to the carbonyl group followed by intramolecular cyclization to yield the cyclopropanol product after workup.[8][11]

Kulinkovich_Mechanism cluster_catalyst_formation Catalyst Formation cluster_cyclopropanation Cyclopropanation Ti(OR)4 Ti(OR)₄ Dialkyltitanium R'₂Ti(OR)₂ Ti(OR)4->Dialkyltitanium + 2 R'MgX R'MgX 2 R'MgX Titanacyclopropane Titanacyclopropane Dialkyltitanium->Titanacyclopropane β-hydride elimination Alkane R'-H Dialkyltitanium->Alkane Oxatitanacyclopentane Oxatitanacyclopentane intermediate Titanacyclopropane->Oxatitanacyclopentane + Ester Ester R''COOR''' Ketone_intermediate β-titanio ketone Oxatitanacyclopentane->Ketone_intermediate Cyclopropoxide Titanium Cyclopropoxide Ketone_intermediate->Cyclopropoxide Product 1-Substituted Cyclopropanol Cyclopropoxide->Product Workup Simmons_Smith_Workflow Ketone Ketone Silyl_Enol_Ether Silyl_Enol_Ether Ketone->Silyl_Enol_Ether Silylation Cyclopropyl_Silyl_Ether Cyclopropyl_Silyl_Ether Silyl_Enol_Ether->Cyclopropyl_Silyl_Ether Simmons-Smith Cyclopropanation Cyclopropanol Cyclopropanol Cyclopropyl_Silyl_Ether->Cyclopropanol Desilylation

Sources

Methodological & Application

Synthesis of 1-(Oxolan-3-yl)cyclopropan-1-ol via Kulinkovich reaction

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 1-(Oxolan-3-yl)cyclopropan-1-ol via Catalytic Kulinkovich Reaction

Executive Summary

This technical guide details the protocol for synthesizing 1-(oxolan-3-yl)cyclopropan-1-ol (also known as 1-(tetrahydrofuran-3-yl)cyclopropan-1-ol) utilizing the Kulinkovich reaction . This transformation constructs a strained cyclopropane ring directly from an ester precursor using ethylmagnesium bromide (EtMgBr) and a titanium(IV) catalyst.[1][2][3]

The resulting scaffold is a critical bioisostere in medicinal chemistry, offering metabolic stability and unique vector positioning compared to gem-dimethyl or carbonyl groups. This protocol emphasizes the catalytic variant of the reaction to maximize atom economy while ensuring reproducibility through rigorous moisture control and kinetic management.

Retrosynthetic Analysis & Strategy

The target molecule is a tertiary alcohol featuring a cyclopropane ring fused to a tetrahydrofuran (oxolane) core.

  • Target: 1-(Oxolan-3-yl)cyclopropan-1-ol

  • Strategic Disconnection: C1–C2 and C1–C3 bonds of the cyclopropane ring.

  • Precursors:

    • Electrophile: Ethyl 3-tetrahydrofurancarboxylate (Ethyl oxolane-3-carboxylate).

    • Nucleophile/Carbene Source: Ethylmagnesium bromide (EtMgBr).[2][4]

    • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄].[1][4][5]

Rationale: The Kulinkovich reaction is preferred over the Simmons-Smith or carbene addition to enol ethers because it allows the direct conversion of stable esters into cyclopropanols in a single step, avoiding multi-step redox manipulations.

Mechanistic Insight

Understanding the catalytic cycle is vital for troubleshooting. The reaction does not proceed via a simple nucleophilic attack. It involves a "ligand exchange" mechanism where the low-valent titanacyclopropane acts as a 1,2-dicarbanion equivalent.

Key Mechanistic Steps:

  • Alkylation: Ti(OiPr)₄ reacts with 2 equiv. of EtMgBr to form unstable diethyltitanium.[4]

  • 
    -Hydride Elimination:  Diethyltitanium eliminates ethane to form the active titanacyclopropane  species.[3]
    
  • Insertion: The ester carbonyl inserts into the Ti-C bond.[6][7]

  • Ring Closure: Intramolecular nucleophilic attack closes the cyclopropane ring.

  • Turnover: Transmetallation with fresh EtMgBr releases the product as a magnesium alkoxide and regenerates the titanacyclopropane.

KulinkovichMechanism Ti4 Ti(OiPr)4 (Pre-catalyst) DiethylTi Diethyl-Ti(IV) Intermediate Ti4->DiethylTi Alkylation EtMgBr 2 EtMgBr EtMgBr->DiethylTi Titanacyclo Titanacyclopropane (Active Catalyst) DiethylTi->Titanacyclo - Ethane (Beta-H Elim) Complex1 Oxatitanacyclopentane Titanacyclo->Complex1 + Ester Ester Ester Substrate (R-COOEt) ProductMg Magnesium Cyclopropoxide Complex1->ProductMg Cyclization & Transmetallation ProductMg->Titanacyclo Regeneration (requires EtMgBr)

Figure 1: Catalytic cycle of the Kulinkovich reaction highlighting the regeneration of the active titanacyclopropane species.[1][8]

Experimental Protocol

Reagents & Materials Table
ComponentRoleEquiv.Purity/Specs
Ethyl 3-tetrahydrofurancarboxylate Substrate1.0>97%, Dry (<200 ppm H₂O)
Ethylmagnesium bromide (EtMgBr) Reagent3.0 - 3.53.0 M in Et₂O (Preferred) or THF
Titanium(IV) isopropoxide Catalyst0.2 (20 mol%)99.9% trace metals basis
Diethyl Ether (Et₂O) SolventN/AAnhydrous, inhibitor-free
Sulfuric Acid (10% aq) QuenchExcessAqueous solution
Critical Process Parameters (CPP)
  • Solvent Choice: Diethyl ether is superior to THF for the catalytic variant. Ligand exchange on Titanium is faster in ether, preventing catalyst sequestration.

  • Addition Rate: EtMgBr must be added slowly (e.g., via syringe pump). Rapid addition builds up Ti(II) species that polymerize rather than reacting with the ester, killing the conversion.

  • Temperature: Maintain 0–5 °C during addition to suppress side reactions (e.g., direct Grignard addition to the ester).

Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

  • Cool to room temperature under a positive pressure of argon.

Step 2: Substrate Loading

  • Charge the flask with Ethyl 3-tetrahydrofurancarboxylate (1.0 equiv, e.g., 10 mmol, 1.44 g).

  • Add Titanium(IV) isopropoxide (0.2 equiv, 2 mmol, 0.59 mL).

  • Dissolve in anhydrous Diethyl Ether (50 mL, 0.2 M concentration relative to ester).

    • Note: The solution will be colorless to pale yellow.

Step 3: Grignard Addition (The Critical Step)

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Load EtMgBr (3.5 equiv, 35 mmol) into a gas-tight syringe or addition funnel.

  • Slowly add the EtMgBr solution dropwise over 1 to 2 hours .

    • Visual Cue: The solution will turn from yellow to dark brown/black. Evolution of gas (ethane/ethylene) will be observed.[1]

    • Caution: Vigorous gas evolution indicates the reaction is working. Ensure the system is vented through a bubbler.

Step 4: Reaction Completion

  • After addition is complete, allow the mixture to warm to Room Temperature (20–25 °C) .

  • Stir for an additional 1–2 hours.

  • TLC Monitoring: Check consumption of ester (usually R_f ~ 0.5 in 20% EtOAc/Hex) and appearance of product (lower R_f, stains active with KMnO4 or p-Anisaldehyde).

Step 5: Quench and Workup

  • Cool the mixture back to 0 °C.

  • Carefully quench by dropwise addition of 10% aqueous H₂SO₄ (20 mL) or saturated NH₄Cl.

    • Note: The mixture will bubble vigorously and form a solid precipitate (Ti salts) that eventually dissolves or suspends.

  • Transfer to a separatory funnel. Separate the phases.

  • Extract the aqueous phase with Et₂O (3 x 30 mL).

  • Combine organic layers, wash with saturated NaHCO₃ (to neutralize acid) and Brine.

  • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude oil via flash column chromatography on silica gel.

  • Eluent: Gradient of Hexanes/Ethyl Acetate (start 10:1, move to 3:1). The alcohol is polar.

  • Yield Expectation: 65–85%.

Workflow Visualization

ProtocolWorkflow Start Start: Dry Flask Ar Atmosphere Mix Mix Ester + Ti(OiPr)4 in Et2O (0.2 M) Start->Mix Cool Cool to 0°C Mix->Cool Add Add EtMgBr (3.5 eq) Dropwise (1-2 h) Cool->Add Warm Warm to RT Stir 1-2 h Add->Warm Check TLC Check: Ester Consumed? Warm->Check Check->Add No (Add more EtMgBr) Quench Quench: 10% H2SO4 (Careful: Exothermic) Check->Quench Yes Extract Extract (Et2O) Wash & Dry Quench->Extract Purify Column Chromatography (Hex/EtOAc) Extract->Purify End Pure Product: 1-(Oxolan-3-yl)cyclopropan-1-ol Purify->End

Figure 2: Operational workflow for the synthesis.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Fast addition of EtMgBrUse a syringe pump. The catalyst regeneration is the rate-limiting step; flooding it kills the active species.
No Reaction Wet solvent/reagentsTi(OiPr)₄ hydrolyzes instantly with water. Flame dry everything; use fresh bottles.
Direct Alkylation Temperature too highEnsure addition is at 0 °C. Direct Grignard attack on the ester competes at higher temps.
Emulsion during workup Titanium hydroxidesUse 10% H₂SO₄ instead of NH₄Cl to fully solubilize Titanium salts.

Safety Information

  • Ethylmagnesium Bromide: Pyrophoric in high concentrations; reacts violently with water. Handle only under inert atmosphere.

  • Titanium(IV) Isopropoxide: Moisture sensitive; causes severe eye irritation.

  • Reaction Pressure: The reaction generates ethylene and ethane gas. Do not seal the vessel completely ; use a bubbler to vent pressure safely.

References

  • Kulinkovich, O. G., et al. (1989).[3][5][6][9][10] "Reaction of Ethyl Magnesium Bromide with Carboxylic Esters in the Presence of Titanium Alkoxides." Zhurnal Organicheskoi Khimii, 25(10), 2244–2245. (English Translation via Synthesis 1991).

  • Kulinkovich, O. G., & de Meijere, A. (2000).[6][8][9] "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis." Chemical Reviews, 100(8), 2789–2834.[6]

  • Cha, J. K., & Kulinkovich, O. G. (2012). "The Kulinkovich Cyclopropanation Reaction." Organic Reactions, 77, 1-159.

  • Wolan, A., & Six, Y. (2010).[6] "Synthetic transformations mediated by the combination of titanium(IV) alkoxides and Grignard reagents."[1][2][4][6][7][11] Tetrahedron, 66(1), 15-61.

Sources

Protocol for the Diastereoselective Cyclopropanation of Oxolane-3-Carboxylic Esters via Modified Simmons-Smith Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The bicyclo[3.1.0]hexane scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis, offering a rigid three-dimensional framework that can be strategically functionalized. Specifically, 3-oxabicyclo[3.1.0]hexane-6-carboxylic acid derivatives, which result from the cyclopropanation of substituted oxolanes (tetrahydrofurans), are valuable building blocks for the synthesis of various biologically active molecules. This application note provides a detailed protocol for the diastereoselective cyclopropanation of ethyl 2,5-dihydrofuran-3-carboxylate, a derivative of oxolane-3-carboxylic acid, to yield ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate.

The protocol utilizes a modified Simmons-Smith reaction, a robust and versatile method for the stereospecific conversion of alkenes to cyclopropanes.[1][2] The classical Simmons-Smith reaction employs a zinc-copper couple and diiodomethane to generate the active carbenoid species.[3] However, for less nucleophilic alkenes, such as the α,β-unsaturated ester in our substrate, the Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane, offers enhanced reactivity and reproducibility.[4][5]

Reaction Mechanism and Diastereoselectivity

The Simmons-Smith reaction proceeds through the formation of an organozinc carbenoid, typically (iodomethyl)zinc iodide (ICH₂ZnI), which then transfers a methylene group to the alkene in a concerted fashion.[2] This concerted mechanism ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product.

In the case of ethyl 2,5-dihydrofuran-3-carboxylate, the cyclopropanation will occur on the double bond of the dihydrofuran ring. The ester group at the 3-position is expected to direct the incoming methylene group to the opposite face of the ring due to steric hindrance. This results in the preferential formation of the trans diastereomer, where the newly formed cyclopropane ring and the ester group are on opposite sides of the oxolane ring.

Experimental Protocol

This protocol is adapted from established procedures for the Furukawa modification of the Simmons-Smith reaction on electron-deficient alkenes.[2][5]

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
Ethyl 2,5-dihydrofuran-3-carboxylate≥97%Sigma-Aldrich
Diethylzinc (1.0 M solution in hexanes)AnhydrousSigma-Aldrich
Diiodomethane99%, stabilizedAcros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Saturated aqueous ammonium chloride (NH₄Cl)Reagent GradeVWR
Saturated aqueous sodium bicarbonate (NaHCO₃)Reagent GradeVWR
Brine (saturated NaCl solution)Reagent Grade-
Anhydrous magnesium sulfate (MgSO₄)Reagent Grade-
Round-bottom flask (2-neck)100 mL-
Magnetic stirrer and stir bar--
Septa and needles--
Ice bath--
Separatory funnel250 mL-
Rotary evaporator--
Flash chromatography system--
Silica gel230-400 mesh-
Safety Precautions
  • Diethylzinc is pyrophoric and reacts violently with water and air. All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe techniques.

  • Diiodomethane is a toxic and lachrymatory compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction quench with aqueous ammonium chloride can be exothermic. Perform the addition slowly and with cooling.

Step-by-Step Procedure
  • Reaction Setup:

    • Under an inert atmosphere, add anhydrous dichloromethane (20 mL) to a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar.

    • Cool the flask to 0 °C in an ice bath.

  • Formation of the Zinc Carbenoid:

    • To the cooled DCM, add diiodomethane (2.2 mmol, 1.1 equiv).

    • Slowly add a 1.0 M solution of diethylzinc in hexanes (2.2 mmol, 1.1 equiv) dropwise via syringe. A white precipitate of the zinc carbenoid may form.

    • Stir the mixture at 0 °C for 30 minutes.

  • Cyclopropanation Reaction:

    • Slowly add a solution of ethyl 2,5-dihydrofuran-3-carboxylate (2.0 mmol, 1.0 equiv) in anhydrous dichloromethane (5 mL) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow dropwise addition of saturated aqueous ammonium chloride solution (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate.

Characterization

The structure and purity of the product can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The diastereoselectivity can be determined from the ¹H NMR spectrum of the crude reaction mixture by integrating the signals corresponding to the different diastereomers.

Expected ¹H NMR data for Ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate: The spectrum is expected to show characteristic signals for the bicyclic core protons, including the cyclopropyl protons, as well as the ethyl ester protons. The coupling constants between the cyclopropyl protons will be indicative of their relative stereochemistry.

Process Visualization

G cluster_prep Reagent Preparation and Carbenoid Formation cluster_reaction Cyclopropanation cluster_workup Work-up and Purification prep_start Start setup Flame-dried flask under inert atmosphere prep_start->setup add_dcm Add anhydrous DCM setup->add_dcm cool_0c Cool to 0 °C add_dcm->cool_0c add_ch2i2 Add Diiodomethane cool_0c->add_ch2i2 add_et2zn Add Diethylzinc solution add_ch2i2->add_et2zn stir_30min Stir at 0 °C for 30 min add_et2zn->stir_30min add_substrate Add Ethyl 2,5-dihydrofuran-3-carboxylate stir_30min->add_substrate warm_rt Warm to Room Temperature add_substrate->warm_rt stir_12_24h Stir for 12-24 h warm_rt->stir_12_24h monitor Monitor by TLC/GC-MS stir_12_24h->monitor quench Quench with sat. aq. NH4Cl monitor->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify product Pure Product purify->product

Figure 1. Experimental workflow for the cyclopropanation of ethyl 2,5-dihydrofuran-3-carboxylate.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low or no conversion Inactive zinc carbenoidEnsure all reagents and solvents are anhydrous. Use freshly opened or properly stored diethylzinc solution.
Low reactivity of the substrateIncrease the reaction time or temperature (e.g., reflux in DCM). Consider using a more reactive carbenoid, such as that generated in the Shi modification.[5]
Formation of side products Decomposition of the productThe strained cyclopropane ring may be sensitive to acidic or basic conditions. Ensure the work-up is performed without delay and consider using a milder quenching agent if necessary.
Low diastereoselectivity Insufficient steric hindranceWhile the ester group is expected to provide good diastereoselectivity, this can be substrate-dependent. Chiral ligands can be employed for asymmetric cyclopropanation if a specific enantiomer is desired.
Difficulty in purification Co-elution of starting material and productOptimize the mobile phase for flash chromatography. If the product is volatile, distillation under reduced pressure may be an alternative purification method.

Conclusion

The modified Simmons-Smith reaction using diethylzinc and diiodomethane provides an effective and diastereoselective method for the synthesis of ethyl trans-3-oxabicyclo[3.1.0]hexane-6-carboxylate from ethyl 2,5-dihydrofuran-3-carboxylate. The protocol detailed in this application note offers a reliable and scalable route to this valuable building block for drug discovery and development. Careful adherence to anhydrous and inert atmosphere techniques is crucial for the successful and safe execution of this procedure.

References

  • Charette, A. B.; Beauchemin, A.
  • Furukawa, J.; Kawabata, N.; Nishimura, J. A novel route to cyclopropanes from olefins. Tetrahedron Lett.1966 , 7, 3353. [Link]

  • Simmons, H. E.; Smith, R. D. A NEW SYNTHESIS OF CYCLOPROPANES FROM OLEFINS. J. Am. Chem. Soc.1958 , 80, 5323. [Link]

  • Shi, Y. et al. A Novel Class of Tunable Zinc Reagents (RXZnCH₂Y) for Efficient Cyclopropanation of Olefins. J. Org. Chem.2004 , 69, 327-334. [Link]

  • Simmons–Smith reaction. In Wikipedia; 2023. [Link]

  • Simmons-Smith Reaction. SynArchive. [Link]

Sources

Preparation of beta-ketones from 1-(Oxolan-3-yl)cyclopropan-1-ol

Application Note: Strategic Preparation of -Ketones from 1-(Oxolan-3-yl)cyclopropan-1-ol

Executive Summary

The transformation of 1-(Oxolan-3-yl)cyclopropan-1-ol into


This guide details two primary workflows:

  • Acid-Mediated Ring Opening: For the synthesis of 1-(oxolan-3-yl)propan-1-one.

  • Oxidative Radical Opening: For the synthesis of

    
    -halo, 
    
    
    -amino, or
    
    
    -sulfonyl ketones.

Mechanistic Insight

The reactivity of 1-(oxolan-3-yl)cyclopropan-1-ol is governed by the release of ring strain. The reaction proceeds through the cleavage of the C1–C2 bond (less substituted) or C1–C3 bond, followed by tautomerization.

Mechanism Diagram

The following diagram illustrates the divergent pathways for protonolysis (Path A) and radical functionalization (Path B).

GStart1-(Oxolan-3-yl)cyclopropan-1-olInterCyclopropoxyRadical/CationStart->Inter Activation PathAPath A: Protonolysis(Acid Catalysis)Inter->PathA + H+ PathBPath B: Radical Trap(Fe/Mn/Cu Catalysis)Inter->PathB + Radical (X•) ProdAEthyl Ketone(1-(Oxolan-3-yl)propan-1-one)PathA->ProdA Tautomerization ProdBBeta-Functionalized Ketone(R-CO-CH2-CH2-X)PathB->ProdB C-C Bond Cleavage

Figure 1: Divergent reaction pathways for the ring-opening of 1-(oxolan-3-yl)cyclopropan-1-ol.

Experimental Protocols

Protocol A: Acid-Catalyzed Synthesis of 1-(Oxolan-3-yl)propan-1-one

This method is the standard protocol for converting the cyclopropanol moiety into a simple ethyl ketone side chain.

Reagents & Materials:

  • Substrate: 1-(Oxolan-3-yl)cyclopropan-1-ol (1.0 equiv)

  • Acid Catalyst: Hydrochloric acid (HCl, 2M in ether) or

    
    -Toluenesulfonic acid (
    
    
    -TsOH)
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

  • Quench: Saturated NaHCO

    
    
    

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(Oxolan-3-yl)cyclopropan-1-ol (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
    ).
    
  • Acid Addition: Cool the solution to 0°C. Add HCl (2M in ether, 1.1 equiv) dropwise over 5 minutes.

    • Note: If using

      
      -TsOH (0.1 equiv), the reaction can be run at room temperature.
      
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (25°C) and stir for 1-2 hours. Monitor conversion by TLC (stain with PMA or Vanillin; cyclopropanols stain distinctively blue/purple).

  • Workup: Quench with sat. NaHCO

    
     (5 mL). Extract with DCM (3 x 10 mL).
    
  • Purification: Dry combined organics over MgSO

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 10-30% EtOAc in Hexanes).
    

Expected Outcome:

  • Product: 1-(Oxolan-3-yl)propan-1-one

  • Yield: 85-95%

  • Appearance: Colorless oil

Protocol B: Oxidative Radical Synthesis of -Bromo Ketones

This protocol installs a bromine atom at the

Reagents & Materials:

  • Substrate: 1-(Oxolan-3-yl)cyclopropan-1-ol (1.0 equiv)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.2 equiv)

  • Solvent: Acetonitrile (MeCN) / Water (4:1)

  • Temperature: 0°C to RT

Step-by-Step Methodology:

  • Dissolution: Dissolve the cyclopropanol (1.0 mmol) in MeCN:H

    
    O (4:1 v/v, 10 mL).
    
  • Addition: Add NBS (1.2 mmol) in one portion at 0°C.

    • Mechanistic Note: The electrophilic bromine attacks the cyclopropane ring, inducing ring opening to the

      
      -bromo ketone.
      
  • Reaction: Stir for 1 hour at 0°C. The solution may turn slightly yellow/orange.

  • Quench: Add 10% Na

    
    S
    
    
    O
    
    
    (sodium thiosulfate) solution to quench excess bromine.
  • Extraction: Extract with EtOAc (3 x 15 mL). Wash with brine.

  • Purification: Flash chromatography (rapid elution is recommended to prevent elimination of HBr).

Expected Outcome:

  • Product: 3-Bromo-1-(oxolan-3-yl)propan-1-one

  • Yield: 70-85%

Data Analysis & Optimization

The following table summarizes optimization data for the ring-opening reaction, highlighting the impact of catalyst and solvent choice.

EntryReagent/CatalystSolventTemp (°C)Time (h)Yield (%)Product Type
1 HCl (1.0 eq)DCM25292Ethyl Ketone
2

-TsOH (10 mol%)
MeOH60488Methyl Ketal*
3 NBS (1.2 eq)MeCN/H2O0181

-Bromo Ketone
4 Fe(NO3)3 / TEMPODCM251275

-Enone**
5 Mn(acac)3EtOH80665

-Ethoxy Ketone

*Entry 2 Note: In nucleophilic solvents like MeOH, acid catalysis may yield the ketal or ether product instead of the ketone unless water is present. **Entry 4 Note: Oxidative conditions can lead to desaturation to the

Workflow Visualization

The following diagram outlines the complete synthesis pipeline from the starting ester to the final

WorkflowEsterMethyl Oxolane-3-carboxylateKulinkovichKulinkovich Reaction(EtMgBr, Ti(OiPr)4)Ester->KulinkovichCyclopropanol1-(Oxolan-3-yl)cyclopropan-1-ol(Key Intermediate)Kulinkovich->CyclopropanolSplitCyclopropanol->SplitAcidAcid Hydrolysis(HCl/DCM)Split->AcidElectrophileElectrophilic Opening(NBS or I2)Split->ElectrophileProd11-(Oxolan-3-yl)propan-1-one(Ethyl Ketone)Acid->Prod1Prod23-Halo-1-(oxolan-3-yl)propan-1-one(Beta-Halo Ketone)Electrophile->Prod2

Figure 2: Synthesis workflow from commercial esters to final ketone products.

References

  • Kulinkovich, O. G., et al. "Titanium(IV)-catalyzed conversion of carboxylic esters to cyclopropanols with a Grignard reagent." Synthesis, 1991. Link

  • Cha, J. K., et al. "Preparation of Cyclopropanols and Their Application in Synthesis." Chemical Reviews, 2003. Link

  • Dai, M., et al. "Catalytic Hydroxycyclopropanol Ring-Opening Carbonylative Lactonization." Journal of the American Chemical Society, 2020.[1] Link

  • Duan, X., et al. "Silver-Catalyzed Ring-Opening Strategies for Functionalized Ketones." Journal of Organic Chemistry, 2015. Link

  • BenchChem. "Synthesis of 3-Amino-1-(furan-3-yl)propan-1-ol Application Note." BenchChem Protocols, 2025.[2] Link

Application Notes and Protocols: Strategic Functionalization of the Tetrahydrofuran Ring Leveraging Cyclopropanol Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Tetrahydrofurans and the Untapped Potential of Cyclopropanols

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products.[1][2][3] Its prevalence stems from its ability to engage in hydrogen bonding, improve pharmacokinetic properties, and provide a stable, conformationally constrained framework for orienting pharmacophoric elements.[1][2] Consequently, the development of robust and efficient synthetic methodologies for constructing functionalized THF rings is of paramount importance to researchers in drug discovery and development.

Cyclopropanols have emerged as versatile and powerful building blocks in modern organic synthesis.[4] Their inherent ring strain, estimated to be around 27-28 kcal/mol, provides a thermodynamic driving force for a variety of ring-opening reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[5] This unique reactivity profile makes them ideal precursors for the stereocontrolled synthesis of complex cyclic ethers like tetrahydrofurans. This guide provides an in-depth exploration of cutting-edge, field-proven protocols for the functionalization of the THF ring utilizing the unique reactivity of cyclopropanols.

Core Methodologies for THF Ring Construction from Cyclopropanols

The intrinsic reactivity of the three-membered ring of cyclopropanols can be harnessed through various catalytic and radical-mediated pathways to forge the five-membered THF core. The choice of methodology is often dictated by the desired substitution pattern and the functional group tolerance required for the target molecule.

Palladium-Catalyzed Ring-Opening Carbonylative Lactonization

A powerful strategy for the synthesis of THF-fused bicyclic γ-lactones involves a palladium-catalyzed carbonylative lactonization of hydroxycyclopropanols.[6] This method is particularly attractive due to its mild reaction conditions and broad functional group compatibility.

Mechanism of Action: The catalytic cycle is proposed to initiate with the oxidative addition of the palladium(0) catalyst into the C1-C2 bond of the cyclopropanol, which is facilitated by the directing effect of the tethered hydroxyl group. This is followed by CO insertion to form an acyl-palladium intermediate. Subsequent intramolecular alkoxypalladation and reductive elimination releases the bicyclic lactone product and regenerates the active Pd(0) catalyst.

G cluster_cycle Pd-Catalyzed Carbonylative Lactonization cluster_reactants Inputs cluster_product Output A Pd(0)L_n B Oxidative Addition (Hydroxycyclopropanol) A->B C Palladacycle Intermediate B->C D CO Insertion C->D E Acyl-Pd(II) Intermediate D->E F Intramolecular Alkoxypalladation E->F G Bicyclic Pd(II) Intermediate F->G H Reductive Elimination G->H H->A Regeneration of Pd(0) I THF-fused γ-lactone H->I Product_Lactone THF-fused γ-lactone I->Product_Lactone Hydroxycyclopropanol Hydroxycyclopropanol Hydroxycyclopropanol->B CO CO CO->D

Caption: Catalytic cycle for Pd-catalyzed carbonylative lactonization.

Experimental Protocol: Synthesis of THF-fused Bicyclic γ-Lactones

  • To an oven-dried vial equipped with a magnetic stir bar, add the hydroxycyclopropanol substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), and a suitable phosphine ligand such as Xantphos (10 mol%).

  • Evacuate and backfill the vial with carbon monoxide (balloon pressure) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Stir the reaction mixture at the specified temperature (typically 80-100 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired THF-fused bicyclic γ-lactone.

Substrate TypeCatalyst SystemSolventTemp (°C)Yield (%)Reference
Aryl-substituted hydroxycyclopropanolPd(OAc)₂/XantphosToluene10085[6]
Alkyl-substituted hydroxycyclopropanolPd(OAc)₂/Xantphos1,4-Dioxane10078[6]
Heteroaromatic-substituted hydroxycyclopropanolPd(OAc)₂/dppfToluene8091[6]

Table 1: Representative examples of Pd-catalyzed carbonylative lactonization.

Copper-Catalyzed Intramolecular C-O Bond Formation

A novel and efficient method for the synthesis of di- or tri-substituted tetrahydrofurans is the copper-catalyzed intramolecular Csp³-O cross-coupling reaction of hydroxycyclopropanols.[5] This approach is characterized by its operational simplicity and the use of an inexpensive and abundant copper catalyst.

Mechanism of Action: The reaction is thought to proceed via the formation of a copper(II) alkoxide from the hydroxycyclopropanol. This intermediate undergoes a ring-opening via homolytic cleavage of the strained C-C bond to generate a β-keto radical and a copper(I) species. Subsequent intramolecular radical cyclization (Csp³-O bond formation) yields the functionalized THF ring.

G cluster_workflow Cu-Catalyzed THF Synthesis Workflow Start Hydroxycyclopropanol + Cu(OTf)₂ Step1 Formation of Cu(II) Alkoxide Start->Step1 Step2 Homolytic C-C Cleavage (Ring Opening) Step1->Step2 Step3 β-Keto Radical Intermediate Step2->Step3 Step4 Intramolecular Radical Cyclization Step3->Step4 End Functionalized Tetrahydrofuran Step4->End

Caption: Workflow for Cu-catalyzed synthesis of THFs.

Experimental Protocol: Synthesis of Di- and Tri-substituted Tetrahydrofurans

  • In a sealed tube, combine the hydroxycyclopropanol (1.0 equiv), Cu(OTf)₂ (10 mol%), and a suitable base such as K₂CO₃ (2.0 equiv).

  • Add a polar aprotic solvent, for instance, acetonitrile or DMF.

  • Seal the tube and heat the reaction mixture to 80-120 °C for the specified time (typically 6-18 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to ambient temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to obtain the desired substituted tetrahydrofuran.

SubstrateCatalystBaseSolventTemp (°C)Yield (%)Reference
Primary HydroxycyclopropanolCu(OTf)₂K₂CO₃CH₃CN8088[5]
Secondary HydroxycyclopropanolCu(OTf)₂Cs₂CO₃DMF10075[5]
Tertiary HydroxycyclopropanolCu(OTf)₂K₂CO₃CH₃CN12062[5]

Table 2: Scope of Cu-catalyzed intramolecular cyclization.

Radical-Mediated Ring-Opening and Functionalization

The generation of β-keto radicals from cyclopropanols via single-electron transfer (SET) provides a powerful avenue for C-C and C-heteroatom bond formation, which can be strategically employed in the synthesis of complex molecules incorporating a THF ring.[7] This approach is often initiated by transition metals (e.g., Ag, Mn) or metal-free oxidants like persulfates.[7][8]

Mechanism of Action: The process typically begins with the formation of an alkoxy radical from the cyclopropanol. This is followed by a rapid β-scission of the strained cyclopropane ring to generate a more stable β-keto radical. This radical can then participate in various transformations, including intermolecular additions to alkenes or arenes, or intramolecular cyclizations to form new ring systems, including those containing a THF scaffold.

G cluster_pathway Radical-Mediated Ring-Opening Pathway A Cyclopropanol B Oxidant (e.g., Ag(I)/S₂O₈²⁻) C Alkoxy Radical B->C SET D β-Scission (Ring Opening) C->D E β-Keto Radical D->E F Inter-/Intramolecular Reaction E->F G Functionalized Product F->G

Caption: General pathway for radical-mediated cyclopropanol ring-opening.

General Protocol: Silver-Catalyzed Radical Ring-Opening Arylation

  • To a solution of the cyclopropanol (1.0 equiv) and the coupling partner (e.g., a heteroarene, 1.5 equiv) in a suitable solvent (e.g., dichloroethane), add Ag₂O (10 mol%).

  • Add an oxidant such as Na₂S₂O₈ (2.0 equiv).

  • Stir the mixture at an elevated temperature (e.g., 80 °C) for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, filter through a pad of Celite, and rinse with dichloromethane.

  • Concentrate the filtrate and purify the residue by flash chromatography to isolate the functionalized product.[8]

Radical Initiator/CatalystCoupling PartnerProduct TypeYield Range (%)Reference
Na₂S₂O₈Acrylamidesγ-Carbonylalkyl-substituted oxindoles60-85[7]
AgNO₃/Na₂S₂O₈1,2,3-TriazolesFused Triazoles70-90[8]
Mn(OAc)₃Vinyl Azides[3+3] Annulation Products55-75
AgF₂-β-Fluorinated Ketones60-80[7]

Table 3: Examples of radical-mediated functionalizations of cyclopropanols.

Conclusion and Future Perspectives

The methodologies outlined in this guide demonstrate the power and versatility of cyclopropanols as precursors for the synthesis of functionalized tetrahydrofurans. The choice between palladium, copper, or radical-mediated strategies allows researchers to tailor their synthetic approach to the specific requirements of their target molecules. These methods offer access to a diverse range of THF-containing structures, from simple substituted rings to complex fused systems, often with high levels of stereocontrol. As the demand for novel chemical entities in drug discovery continues to grow, the development of innovative strategies for the construction of privileged scaffolds like the THF ring will remain a key area of research. The continued exploration of new catalytic systems and the application of these methods in the total synthesis of complex natural products will undoubtedly further expand the synthetic chemist's toolbox.

References

  • Zhang, P., et al. (2018). Catalytic Hydroxycyclopropanol Ring-Opening Carbonylative Lactonization to Fused Bicyclic Lactones. ACS Catalysis. [Link]

  • García-García, P., et al. (2024). Recent advances in asymmetric synthesis via cyclopropanol intermediates. Organic & Biomolecular Chemistry. [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews. [Link]

  • Wang, T., et al. (2020). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones. Chemical Science. [Link]

  • Yadav, J. S., et al. (2015). Substituent and Lewis Acid Promoted Dual Behavior of Epoxides towards [3+2]-Annulation with Donor-Acceptor Cyclopropanes: Synthesis of Substituted Cyclopentane and Tetrahydrofuran. Advanced Synthesis & Catalysis. [Link]

  • Shi, M., et al. (2009). Switchable Reactions of Cyclopropanes with Enol Silyl Ethers. Controllable Synthesis of Cyclopentanes and 1,6-Dicarbonyl Compounds. The Journal of Organic Chemistry. [Link]

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  • Taylor, R. D., et al. (2019). The Synthesis of Cyclopropyl-Fused Tetrahydrofurans from Vinylcyclopropanes. Chemistry – A European Journal. [Link]

  • Li, J.-H., et al. (2016). Catalytic Cyclopropanol Ring Opening for Divergent Syntheses of γ-Butyrolactones and δ-Ketoesters Containing All-Carbon Quaternary Centers. Organic Letters. [Link]

  • Wang, Z., et al. (2024). Ring-Opening Coupling of Cyclopropanol with 1,2,3-Triazole for the Synthesis of Fused Triazoles. Organic Letters. [Link]

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  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]

  • Yoshikai, N. (2021). Zinc-Catalyzed β-Functionalization of Cyclopropanols via Enolized Homoenolate. Journal of the American Chemical Society. [Link]

  • Hu, W., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. [Link]

  • R Discovery. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. [Link]

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Application Note: 1-(Oxolan-3-yl)cyclopropan-1-ol as a Novel 3D Scaffold for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful engine for identifying novel lead compounds, offering a more efficient exploration of chemical space compared to traditional high-throughput screening.[1][2] A contemporary challenge and opportunity in FBDD is the deliberate move away from flat, sp²-rich aromatic fragments towards more three-dimensional, sp³-rich scaffolds.[3][4] These 3D fragments can provide access to novel intellectual property, improve physicochemical properties, and engage with complex binding pockets that are often intractable for planar molecules.[3][5] This guide details the rationale and application of 1-(Oxolan-3-yl)cyclopropan-1-ol, a unique fragment that embodies key principles of modern 3D fragment design. We present its physicochemical profile, a comprehensive workflow for its integration into an FBDD campaign, and detailed protocols for screening and hit-to-lead evolution.

The Strategic Shift to 3D Fragments

Historically, fragment libraries have been dominated by simple, two-dimensional aromatic and heteroaromatic rings.[3] While successful, this has led to the repeated exploration of a limited, "flat" chemical space. The success of FBDD is rooted in the simplicity and low molecular weight of the screening compounds, which increases the probability of finding a complementary match within a protein's binding site.[3] However, as the complexity of drug targets increases, particularly for protein-protein interactions, there is a growing need for fragments that can project vectors into three-dimensional space.

The incorporation of sp³-rich fragments offers several distinct advantages:

  • Improved Physicochemical Properties: Increased three-dimensionality is often correlated with enhanced aqueous solubility and better metabolic stability, crucial attributes for successful drug candidates. The oxetane motif, a close analog of the oxolane in our title compound, is known to favorably influence solubility, metabolic stability, and lipophilicity.[5][6][7]

  • Novel Vector Exploration: Unlike flat rings which typically allow for substitution in a single plane, 3D scaffolds provide well-defined, multi-directional vectors for fragment growth. This allows medicinal chemists to explore the unoccupied space within a binding pocket with greater precision.[8][9]

  • Enhanced Potency and Selectivity: The rigid, defined conformation of scaffolds like cyclopropane can lead to more specific, higher-quality interactions with a target, contributing to improved potency and selectivity.[10][11]

1-(Oxolan-3-yl)cyclopropan-1-ol was selected as an exemplar for this guide due to its combination of a rigid, non-planar cyclopropane core and a polar, solubility-enhancing oxolane (tetrahydrofuran) moiety.

Physicochemical Profile of 1-(Oxolan-3-yl)cyclopropan-1-ol

The structure of 1-(Oxolan-3-yl)cyclopropan-1-ol is uniquely suited for FBDD. It features a tertiary alcohol on a cyclopropane ring, which provides a rigid scaffold with a key hydrogen bond donor and acceptor group. The adjacent oxolane ring enhances polarity and solubility.

PropertyValueRationale & Significance in FBDD
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol Well within the typical fragment limit of <300 Da, ensuring higher screening hit rates.[2][12]
XlogP (Predicted) 0.2Indicates good solubility and hydrophilicity, reducing the risk of non-specific binding.[13]
Hydrogen Bond Donors 1 (Alcohol -OH)Provides a critical interaction point for anchoring within a protein binding site.
Hydrogen Bond Acceptors 2 (Alcohol -OH, Oxolane -O-)Offers multiple opportunities for forming directed interactions with the target protein.
Rotatable Bonds 1The low number of rotatable bonds provides conformational rigidity, reducing the entropic penalty upon binding.
Fraction of sp³ Carbons (Fsp³) 1.0Maximally three-dimensional, offering escape from "flatland" and access to novel chemical space.

The cyclopropyl group is a "versatile player" in medicinal chemistry, known to enhance metabolic stability, increase potency, and provide conformational constraint.[11] The oxolane ring acts as a polar motif that can improve aqueous solubility and other key pharmacokinetic properties, a strategy widely employed in drug design.[5][6] This combination makes the fragment an excellent starting point for optimization.

Application Workflow in an FBDD Campaign

The integration of 1-(Oxolan-3-yl)cyclopropan-1-ol into an FBDD campaign follows a structured, multi-stage process. The goal is to identify its binding to a target of interest, validate this "hit," determine its binding mode, and then use this information to design more potent lead compounds.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Evolution A Fragment Library (including 1-(Oxolan-3-yl)cyclopropan-1-ol) B Primary Biophysical Screen (e.g., SPR, NMR, MST) A->B C Initial Hits (Weak Binders) B->C D Orthogonal Screen (e.g., Thermal Shift, ITC) C->D E Structural Biology (X-ray Crystallography) D->E F Validated Hit & Binding Pose E->F G Structure-Guided Design (Growing, Linking, Merging) F->G H Synthesis of Analogs G->H I Potency & ADME Testing H->I I->G Iterative Cycles J Lead Compound (High Affinity) I->J

Caption: FBDD workflow from initial screen to lead compound.

This workflow emphasizes a data-driven, iterative process. Initial hits are expected to have weak affinity (in the micromolar to millimolar range), which is typical and desirable for fragments.[12] The key is the high-quality structural information obtained from techniques like X-ray crystallography, which provides a precise roadmap for chemical optimization.[14][15][16]

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for key stages of the FBDD workflow using 1-(Oxolan-3-yl)cyclopropan-1-ol as a test fragment.

Protocol 4.1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique that detects mass changes on a sensor chip, allowing for real-time, label-free detection of binding events.[15][17] It is ideal for identifying fragment binders and providing an initial assessment of affinity.[17]

Objective: To identify if 1-(Oxolan-3-yl)cyclopropan-1-ol binds to the target protein and to estimate its dissociation constant (Kᴅ).

Methodology:

  • Protein Immobilization:

    • Covalently immobilize the purified target protein onto a CM5 sensor chip (or similar) via amine coupling. Aim for a surface density of 8,000-12,000 Response Units (RU) to maximize the signal for small fragment binding.

    • Causality: Amine coupling is a robust and common method. A high protein density is required because the response signal is proportional to the molecular weight of the analyte; for small fragments, a higher target density is needed to generate a detectable signal.

    • Activate a reference flow cell with coupling reagents but without protein to serve as a control for non-specific binding and buffer effects.

  • Fragment Preparation:

    • Prepare a 100 mM stock solution of 1-(Oxolan-3-yl)cyclopropan-1-ol in 100% DMSO.

    • Create a dilution series in running buffer (e.g., HBS-EP+) typically ranging from 1 mM down to ~1 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1-2% to avoid artifacts.

  • Binding Analysis:

    • Inject the fragment concentration series over both the target and reference flow cells at a flow rate of 30 µL/min.

    • Use a contact time of 60 seconds and a dissociation time of 120 seconds. These times may need optimization based on the observed on- and off-rates.

    • Include several buffer-only (blank) injections for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data, and then subtract the blank injection data.

    • Plot the steady-state response units against the fragment concentration.

    • Fit the data to a 1:1 steady-state affinity model to determine the Kᴅ. A Kᴅ in the range of 10 µM to 5 mM is considered a viable fragment hit.

Protocol 4.2: Hit Validation by NMR Spectroscopy (STD-NMR)

Nuclear Magnetic Resonance (NMR) is a powerful technique in FBDD that can unambiguously identify binding events in solution.[14][18] Saturation Transfer Difference (STD) NMR is particularly useful as it identifies which ligands in a mixture are binding to the protein target.

Objective: To confirm the binding of 1-(Oxolan-3-yl)cyclopropan-1-ol to the target protein as an orthogonal validation method.

Methodology:

  • Sample Preparation:

    • Prepare two NMR samples in a suitable deuterated buffer (e.g., 50 mM phosphate buffer in D₂O, pD 7.4).

    • Sample 1 (STD): ~10-20 µM target protein + 1 mM 1-(Oxolan-3-yl)cyclopropan-1-ol.

    • Sample 2 (Control): 1 mM 1-(Oxolan-3-yl)cyclopropan-1-ol only.

    • Causality: A high excess of the fragment is required to ensure that a detectable fraction is bound at any given time, as fragment binding is typically weak and transient.

  • NMR Data Acquisition:

    • Acquire data on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for enhanced sensitivity.[15]

    • Acquire a standard 1D proton spectrum for the control sample to assign the fragment's proton signals.

    • For the protein-fragment sample, acquire two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum where no fragment signals are present (e.g., -1 ppm).

      • Off-resonance spectrum: Irradiate a region far from any protein or fragment signals (e.g., 40 ppm).

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum.

    • The resulting "difference spectrum" will only show signals from the protons of the fragment that were in close contact with the saturated protein.

    • The presence of signals in the STD spectrum corresponding to the protons of 1-(Oxolan-3-yl)cyclopropan-1-ol is a direct confirmation of binding. The relative intensity of the signals can also provide information about which part of the fragment is closest to the protein surface.

Protocol 4.3: Fragment-to-Lead Evolution Strategy

Once a fragment hit is validated and its binding mode is determined by X-ray crystallography, the next phase is to increase its affinity and develop drug-like properties.[19][20] The structure of 1-(Oxolan-3-yl)cyclopropan-1-ol is well-suited for the "fragment growing" strategy.[20][21]

Objective: To leverage structural information to rationally design and synthesize more potent analogs.

Caption: Hit-to-lead evolution strategies for the core fragment.

Proposed Synthetic Elaboration (Growing): The tertiary alcohol is the most synthetically tractable handle for initial elaboration. Based on the crystal structure showing an unoccupied pocket adjacent to the alcohol, a medicinal chemist could:

  • Synthesize an Ether Library: Deprotonate the alcohol with a mild base (e.g., NaH) and react with a series of small, functionalized alkyl halides (e.g., benzyl bromide, 2-bromo-N,N-dimethylacetamide).

    • Causality: This Williamson ether synthesis is a robust reaction. The chosen alkyl halides would probe for potential aromatic (pi-stacking) or polar (H-bonding) interactions in the adjacent pocket.

  • Explore the Vector Space: The rigid cyclopropane ring ensures that any group added to the oxygen atom will project in a well-defined direction. This allows for systematic exploration of the binding site.[22]

  • Iterative Optimization: The newly synthesized analogs would be tested for binding affinity (e.g., using SPR). The structure-activity relationship (SAR) data from this small library would guide the next round of synthesis, leading to a potent, high-affinity lead compound.[19][21]

Conclusion

1-(Oxolan-3-yl)cyclopropan-1-ol represents an ideal scaffold for modern FBDD campaigns. Its inherent three-dimensionality, favorable physicochemical properties, and poised synthetic handles provide a rich starting point for tackling challenging drug targets. By employing a systematic workflow of biophysical screening, structural characterization, and rational, structure-guided design, fragments like this can be efficiently evolved into novel, high-value lead compounds. This approach mitigates risks associated with poor drug-like properties later in development and opens up new avenues for therapeutic intervention.

References

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  • de la Fuente, M., et al. (2021). Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. Journal of Medicinal Chemistry, 64(6), 3374-3392. Available at: [Link]

  • Fragment HIT Identification in FBDD. (2022, November 16). CrystalsFirst.
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  • Fragment Based Drug Design and Field-Based Technology. (2018, July 9). Pharmacelera.
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  • Fragment Screening By Crystallography: An Alternative To High Throughput Screening. (2024, October 4). Sygnature Discovery.
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  • Applications of oxetanes in drug discovery and medicinal chemistry. (2025, September 11). ResearchGate.
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Troubleshooting & Optimization

Stability of 1-(Oxolan-3-yl)cyclopropan-1-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-(oxolan-3-yl)cyclopropan-1-ol. It addresses common stability issues encountered under acidic conditions, offering troubleshooting advice and detailed protocols based on established chemical principles.

Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of 1-(oxolan-3-yl)cyclopropan-1-ol that influence its stability in acidic media?

A1: The stability of 1-(oxolan-3-yl)cyclopropan-1-ol is governed by three key structural motifs, each with its own susceptibility to acid-catalyzed reactions. Understanding these points of reactivity is crucial for designing stable experimental conditions.

  • Tertiary Alcohol (-OH): The hydroxyl group is attached to a tertiary carbon. In the presence of an acid, this group is readily protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation.[1][2] This is typically the initiating step for degradation.

  • Cyclopropylcarbinyl System: The tertiary carbocation formed is directly adjacent to a cyclopropane ring. This "cyclopropylcarbinyl" cation is a high-energy intermediate known to undergo rapid and complex rearrangements.[3][4]

  • Oxolane (Tetrahydrofuran) Ring: The molecule contains a cyclic ether (THF) moiety. The lone pairs on the ether oxygen can be protonated by strong acids, activating the ring for nucleophilic attack and subsequent cleavage.[5][6]

Caption: Key reactive sites on 1-(oxolan-3-yl)cyclopropan-1-ol.

Q2: What are the most probable degradation pathways for this molecule under acidic conditions?

A2: Given the reactive sites, two primary degradation pathways are highly probable, often occurring concurrently depending on the reaction conditions.

Pathway A: Cyclopropylcarbinyl Rearrangement

This pathway is initiated by the protonation of the tertiary alcohol and subsequent loss of water to form a carbocation. This cyclopropylcarbinyl cation is not stable and rapidly rearranges to a more stable homoallylic cation through the opening of the strained cyclopropane ring.[3][4] This process is often irreversible and leads to a mixture of isomeric products.

Rearrangement_Pathway cluster_0 Initiation Start 1-(Oxolan-3-yl)cyclopropan-1-ol Protonated Protonated Alcohol Start->Protonated + H+ Carbocation Tertiary Cyclopropylcarbinyl Cation Protonated->Carbocation Homoallyl Homoallylic Cation (Ring-Opened) Carbocation->Homoallyl Products Mixture of Homoallylic Alcohol/Alkene Isomers Homoallyl->Products + Nu- / -H+

Caption: Acid-catalyzed cyclopropylcarbinyl rearrangement pathway.

Pathway B: Oxolane (THF) Ring Cleavage

This pathway involves the protonation of the ether oxygen. In the presence of a competent nucleophile (e.g., Br⁻, I⁻ from HBr or HI, or even water under harsh conditions), the protonated ether can undergo an Sₙ2 reaction, leading to the opening of the THF ring.[5][6] This results in a linear side chain containing a primary alcohol and a terminal functional group derived from the nucleophile.

Cleavage_Pathway Start 1-(Oxolan-3-yl)cyclopropan-1-ol ProtonatedEther Protonated Oxolane Start->ProtonatedEther RingOpened Ring-Opened Product (e.g., 4-halobutyl side-chain) ProtonatedEther->RingOpened + Nucleophile (e.g., X-) Sₙ2 Attack

Caption: Acid-catalyzed oxolane (THF) ring cleavage pathway.

Q3: I am observing multiple unexpected products in my reaction mixture. What are they likely to be?

A3: The observation of multiple products is a common consequence of the competing degradation pathways. Based on the known reactivity of cyclopropylcarbinyl and cyclic ether systems, the unexpected products could include:

  • Homoallylic Alcohols: Formed by the trapping of the rearranged homoallylic carbocation by water or another nucleophile. These will be isomers of the starting material.[3]

  • Dienes: Formed by the elimination of a proton from the homoallylic carbocation.

  • Cyclobutanol or Cyclobutanone Derivatives: In some cases, cyclopropylcarbinyl cations can rearrange to cyclobutyl cations, which can then be trapped by nucleophiles or undergo further reactions.

  • Ring-Opened Ether Products: If strong nucleophilic acids (HCl, HBr, HI) are used, you will likely see products where the THF ring has been cleaved to form a 4-halobutanol side chain.[7] If excess acid is used, both the tertiary alcohol and the newly formed primary alcohol may be converted to halides.[6]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem / Observation Probable Cause(s) Recommended Solutions & Scientific Rationale
Low or no yield of desired product; complex mixture observed in analysis (NMR, LC-MS). Rapid degradation via cyclopropylcarbinyl rearrangement and/or THF ring cleavage.1. Lower the Temperature: Acid-catalyzed reactions are highly temperature-dependent.[8] Reducing the temperature (e.g., to 0 °C or -20 °C) will significantly slow the rates of all degradation pathways. 2. Use a Weaker or Lewis Acid: Strong Brønsted acids (H₂SO₄, HCl) are aggressive. Consider using a milder Lewis acid (e.g., Bi(OTf)₃, Sc(OTf)₃) which can coordinate to the alcohol to promote the desired reaction without aggressively protonating the ether or driving rearrangement.[9][10] Solid-supported acids (e.g., Amberlyst-15) can also offer milder conditions and easier removal.
Reaction works, but reproducibility is poor. Sensitivity to trace amounts of water or acid concentration. Inconsistent reaction time.1. Use Anhydrous Solvents: Trace water can act as a nucleophile, leading to undesired hydrolysis and side products. 2. Control Acid Stoichiometry: Use a precisely measured catalytic amount of acid rather than a large excess. For some sensitive substrates, a stoichiometric amount of a very mild acid might be required.[11] 3. Monitor Reaction Closely: Use Thin Layer Chromatography (TLC) or rapid sampling for LC-MS/NMR to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure of the product to acidic conditions.
Formation of halogenated byproducts is observed. Use of hydrohalic acids (HCl, HBr, HI) as the catalyst.The halide anion is a strong nucleophile that actively participates in the cleavage of the THF ring.[6] Solution: Switch to a non-nucleophilic acid system, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) in a non-nucleophilic solvent. This will favor dehydration and rearrangement pathways over nucleophilic ring-opening.
Desired product is formed but degrades during workup or purification. Residual acid in the crude product mixture. Product instability on silica gel.1. Quench Thoroughly: Before solvent removal, quench the reaction with a weak base like saturated sodium bicarbonate (NaHCO₃) solution until the aqueous layer is neutral or slightly basic. 2. Use Neutralized Silica Gel: Acid-sensitive compounds can degrade on standard silica gel. Pre-treat the silica gel by slurrying it with a solvent containing a small amount of a volatile base (e.g., 1% triethylamine in the eluent) to neutralize acidic sites.
Experimental Protocols
Protocol 1: General Procedure for Monitoring Acid Stability

This protocol provides a framework for systematically evaluating the stability of 1-(oxolan-3-yl)cyclopropan-1-ol under specific acidic conditions.

Objective: To quantify the rate of degradation of the target compound over time.

Materials:

  • 1-(Oxolan-3-yl)cyclopropan-1-ol

  • Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or deuterated equivalent for NMR monitoring)

  • Acid catalyst of choice (e.g., p-TsOH, H₂SO₄)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene for NMR; dodecane for GC-MS)

  • Quenching solution (e.g., saturated NaHCO₃, triethylamine)

  • Analytical equipment (NMR, GC-MS, or LC-MS)

Procedure:

  • Preparation: Prepare a stock solution of 1-(oxolan-3-yl)cyclopropan-1-ol (e.g., 10 mg/mL) and the internal standard (e.g., 5 mg/mL) in the chosen anhydrous solvent.

  • Time Zero (t=0) Sample: Withdraw an aliquot (e.g., 0.5 mL) from the stock solution before adding the acid. This is your t=0 reference sample. If necessary, quench immediately with a drop of triethylamine.

  • Reaction Initiation: Cool the remaining stock solution to the desired temperature (e.g., 25 °C or 0 °C). Add the acid catalyst (e.g., 0.1 equivalents). Start a timer immediately.

  • Time-Course Sampling: At regular intervals (e.g., t = 5, 15, 30, 60, 120 minutes), withdraw identical aliquots from the reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to a vial containing a small amount of your quenching solution to stop the degradation.

  • Analysis: Analyze all samples (t=0 and time-course) by the chosen analytical method.

  • Data Interpretation: By comparing the peak area (or integral) of the starting material relative to the internal standard at each time point, you can plot the percentage of remaining compound versus time to determine its stability profile.

Caption: Workflow for kinetic stability analysis.

References
  • What product would you expect from cleavage of tetrahydrofuran with HI? Vaia. [Link]

  • Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

  • Nature-inspired catalytic asymmetric rearrangement of cyclopropylcarbinyl cation. Proceedings of the National Academy of Sciences. [Link]

  • Stereoselective Lewis Acid Catalyzed Cyclopropyl Carbinol Rearrangement. Synfacts. [Link]

  • Ring opening of cyclic ethers by sulfuric acid - Acetic anhydride. ResearchGate. [Link]

  • How does the inductive effect, explain the reactivity of tertiary alcohols with halogen acids? Stack Exchange. [Link]

  • What product would you expect from the cleavage of tetrahydrofuran with HI? Study.com. [Link]

  • Reaction of Alcohols with HCl, HBr and HI Acids. Chemistry Steps. [Link]

  • Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • Reactions of alcohols. Save My Exams. [Link]

  • Rapid Access to Arylated and Allylated Cyclopropanes via Brønsted Acid-Catalyzed Dehydrative Coupling of Cyclopropylcarbinols. The Journal of Organic Chemistry. [Link]

  • Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. MDPI. [Link]

  • Rapid Access to Arylated and Allylated Cyclopropanes via Brønsted Acid-Catalyzed Dehydrative Coupling of Cyclopropylcarbinols. ACS Publications. [Link]

  • Cyclopropylcarbinyl-to-homoallyl carbocation equilibria influence the stereospecificity in the nucleophilic substitution of cycl. ChemRxiv. [Link]

  • CHEMICAL STABILITY OF DRUGS. IIP Series. [Link]

Sources

Technical Support: Purification of Polar Oxolanyl Cyclopropanols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Separation Technologies Help Desk. Ticket ID: #OX-CYC-PUR-001 Subject: Troubleshooting Isolation & Purification of Polar Oxolanyl Cyclopropanols Assigned Specialist: Senior Application Scientist, Separation Sciences

Mission Statement

You are dealing with a class of compounds that presents a "perfect storm" of purification challenges:

  • Acid Sensitivity: The cyclopropane ring, especially when substituted with an electron-donating oxygen (oxolanyl group), is prone to acid-catalyzed ring opening or rearrangement (e.g., to homoallyl ketones).

  • High Polarity: The oxolane (tetrahydrofuran) ether linkage combined with the free hydroxyl group creates high affinity for polar stationary phases, leading to irreversible adsorption.

  • Titanium Coordination: If synthesized via the Kulinkovich reaction, the oxolanyl oxygen facilitates strong bidentate coordination to Titanium byproducts, making standard workups ineffective.

This guide provides a self-validating workflow to isolate these sensitive molecules without degradation.

Module 1: The Critical Workup (Titanium Removal)

The Problem: Most purification failures occur before the column. If your crude oil is a viscous, orange/brown sludge that smears on TLC, you likely have residual Titanium complexes. Standard acidic quenches (HCl) will destroy your cyclopropanol.

Protocol A: The Modified Rochelle’s Salt Hydrolysis

Best for: Large scale (>1g), preserving acid-sensitive rings.

  • Dilution: Dilute the reaction mixture 1:1 with Diethyl Ether (Et₂O). Note: Et₂O is preferred over EtOAc here as it destabilizes the Ti-complex less aggressively.

  • Quench: Cool to 0°C. Add Water (1.0 equiv relative to Ti) dropwise. Do not dump water in; this creates hard clumps.

  • Complexation: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle’s Salt) . Use 10 mL of solution per mmol of Ti used.

  • The "Vigorous Stir": This is the failure point for most chemists. You must stir vigorously at room temperature for 2–4 hours .

    • Visual Check: The biphasic mixture must turn from orange/brown to two clear layers (organic: clear/yellow; aqueous: colorless/grey). If solids persist, add more Rochelle’s salt and stir longer.

  • Extraction: Separate layers. Wash organic layer with brine, dry over Na₂SO₄ (neutral), and concentrate.

Protocol B: The Sodium Fluoride (NaF) Precipitation

Best for: Small scale, or when Rochelle’s salt fails to break the emulsion.

  • Quench: Add a slurry of NaF (4 equiv per Ti) and Celite in wet THF/Water (9:1).

  • Stir: Stir for 30–60 minutes. The Titanium forms a stable, insoluble fluoride complex (

    
    ).
    
  • Filtration: Filter through a pad of Celite. The Ti remains on the filter; your product is in the filtrate.

Module 2: Chromatographic Strategies

The Problem: Silica gel is slightly acidic (pH ~5-6). This is sufficient to isomerize or ring-open oxolanyl cyclopropanols during a standard flash run.

Decision Matrix: Choosing Your Stationary Phase

PurificationLogic Start Crude Mixture Analysis TLC_Check TLC on Silica (Streaking?) Start->TLC_Check Acid_Sens Is product Acid Sensitive? TLC_Check->Acid_Sens Yes (Streaks) Method_A Method A: Neutralized Silica (1% Et3N) TLC_Check->Method_A No (Clean spots) Acid_Sens->Method_A Moderate Sensitivity Method_B Method B: Reverse Phase (C18) Neutral pH Acid_Sens->Method_B High Polarity (Water Soluble) Method_C Method C: Alumina (Neutral) Grade III Acid_Sens->Method_C Extreme Sensitivity

Caption: Logic flow for selecting the stationary phase based on compound stability and polarity.

Technique 1: Neutralized Silica Chromatography (The Standard)

Use this for 90% of oxolanyl cyclopropanols.

  • Slurry Preparation: Suspend Silica Gel 60 in your starting eluent (e.g., 5% EtOAc in Hexanes).

  • Neutralization: Add Triethylamine (Et₃N) to the slurry (1% v/v). Swirl for 5 minutes.

  • Packing: Pour the column. Flush with 2 Column Volumes (CV) of eluent containing 1% Et₃N.

  • Elution: Run the column using your gradient.[1]

    • Crucial: Maintain 0.5% Et₃N in the mobile phase throughout the run to prevent the silica from reverting to acidic behavior.

    • Solvent System: For polar oxolanyl derivatives, a gradient of DCM:MeOH (98:2 to 90:10) is often superior to Hex:EtOAc due to better solubility.

Technique 2: Reverse Phase (C18) Flash

Use this if the compound is highly polar (logP < 1) or co-elutes with polar impurities.

  • Column: C18-capped silica (prevent silanol interactions).

  • Mobile Phase: Water/Acetonitrile (Buffered with 10mM Ammonium Bicarbonate, pH 7.5). Avoid Formic Acid/TFA buffers.

  • Loading: Dry load on Celite. Do not liquid load in DMSO/DMF if possible, as it broadens early peaks.

Module 3: Troubleshooting & FAQs

Q1: My product spot looks great on TLC, but I recover <20% from the column. Where did it go?

Diagnosis: On-column decomposition. The Fix: You likely used untreated silica gel. The acidic surface catalyzed the ring opening of the cyclopropanol to a linear ketone or aldehyde.

  • Immediate Action: Rerun a 2D-TLC. Spot the compound, run it up.[2] Let the plate dry for 10 mins (exposing it to acidic silica). Turn the plate 90° and run it again.[2] If two spots appear off-diagonal, your compound is decomposing on silica.[2] Switch to Neutral Alumina or Method A (Neutralized Silica) .

Q2: The product elutes as a broad smear over 20 fractions.

Diagnosis: Titanium "leaching" or Polarity Mismatch. The Fix:

  • Titanium Check: Add a drop of H₂O₂ to a fraction. If it turns yellow/orange, you have Titanium. Reprocess the crude with the NaF Protocol (Module 1).

  • Tailing: If no Ti is present, the hydroxyl group is dragging on the silica. Add 1% Isopropanol to your DCM/MeOH mobile phase. Isopropanol is a stronger H-bond donor than MeOH and "caps" the silica active sites better.

Q3: I see a new spot just above my product after concentration.

Diagnosis: Thermal rearrangement. The Fix: Oxolanyl cyclopropanols can be thermally unstable.

  • Set rotovap bath to < 30°C .

  • Do not leave the compound in CDCl₃ (acidic) for NMR overnight. Run immediately or filter through basic alumina before NMR.

Module 4: Summary of Physicochemical Data

ParameterStandard CyclopropanolPolar Oxolanyl CyclopropanolImplication for Purification
pKa (OH) ~17-19~16-18 (Inductive effect of O)Slightly more acidic; binds harder to basic impurities.
LogP 1.5 - 2.50.5 - 1.2Significant water solubility; Risk of loss in aqueous workup.
Acid Stability ModerateLow (Oxolane assists ring opening)MANDATORY use of buffered/neutral silica.
Ti-Affinity ModerateHigh (Bidentate chelation)Requires aggressive decomplexation (Rochelle's/NaF).

References

  • Kulinkovich, O. G., & de Meijere, A. (2000). 1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organometallics and Their Application in Organic Synthesis. Chemical Reviews, 100(8), 2789–2834.

  • Esposito, A., & Taddei, M. (2002). Practical Modification of the Kulinkovich Reaction for the Synthesis of Cyclopropanols. Journal of Organic Chemistry, 67(10), 3540. (Describes the NaF workup).

  • Teledyne ISCO. (2023).[3] Purification of Highly Polar Compounds: HILIC and C18 Strategies. Teledyne Application Notes.

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (Essential for identifying Ti-complex solvents). Journal of Organic Chemistry.

For further assistance, please contact the Separation Sciences team or submit a sample for method development.

Sources

Technical Support Center: Purification of Kulinkovich Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for post-reaction processing of Kulinkovich cyclopropanations. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful C-C bond-forming reaction and encounter challenges in isolating pure cyclopropanol products from tenacious titanium-based residues. Here, we move beyond simple protocols to explain the underlying chemistry of purification, enabling you to troubleshoot effectively and optimize your workup strategy.

Frequently Asked Questions (FAQs)

Q1: What are the primary titanium-containing impurities I need to remove after a Kulinkovich reaction?

The Kulinkovich reaction utilizes a titanium(IV) alkoxide, most commonly titanium(IV) isopropoxide (Ti(OiPr)₄), as a catalyst or stoichiometric reagent.[1] After the reaction, you are typically left with a complex mixture containing:

  • Unreacted Titanium(IV) Alkoxides: Such as Ti(OiPr)₄.

  • Titanium(II) and (III) Species: The reaction proceeds through low-valent titanium intermediates, including a key titanacyclopropane species, which are often dark-colored (black or deep brown).[1][2]

  • Hydrolyzed Titanium Species: Upon quenching with aqueous solutions, these titanium compounds hydrolyze to form titanium oxides (TiO₂), hydroxides, and various oxo-bridged oligomers. These often manifest as gelatinous white or off-white precipitates.

The primary challenge is that these species can be difficult to separate from the desired cyclopropanol product due to their physical properties and potential to form soluble complexes.

Q2: My reaction mixture turned into a black, intractable slurry after I added water. What happened and what should I do?

This is a very common observation. The black color is characteristic of the low-valent titanium(II) species generated during the catalytic cycle.[3] When you quench the reaction, especially with just water, these species hydrolyze into a complex mixture of titanium oxides and hydroxides that can be difficult to handle.

The Causality: The rapid, uncontrolled hydrolysis often leads to the formation of very fine, gelatinous precipitates that can trap your product, create persistent emulsions during extraction, and clog filter paper.

The Solution: A controlled quench is essential. Instead of pure water, use a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] The mild acidity of the NH₄Cl solution helps to facilitate the hydrolysis and oxidation of the titanium species into more manageable, filterable solids. It is also recommended to perform the hydrolysis with access to air, which helps oxidize the black Ti(II) derivatives to colorless and more easily handled Ti(IV) compounds.[3]

Q3: I performed a standard aqueous workup and column chromatography, but my final product is still contaminated. Why?

This indicates that some titanium species are remaining soluble in the organic phase and co-eluting with your product during chromatography.[5] This can happen if the initial quenching and extraction are incomplete, leaving behind soluble titanium-alkoxide or titanium-salt complexes. These contaminants can interfere with subsequent synthetic steps.[5]

The Self-Validating System: A successful workup is one where the titanium byproducts are either completely partitioned into the aqueous layer or are precipitated as solids that can be easily filtered off before extraction. If you see titanium contamination post-column, it points to a flaw in this initial purification stage. Re-evaluating and optimizing the quenching and extraction protocol is necessary.

Q4: I am synthesizing a low molecular weight, volatile cyclopropanol. What special precautions are needed during workup and purification?

This is a critical issue, particularly for products like 1-methylcyclopropanol. The challenges are twofold:

  • Product Volatility: The desired product can be lost during solvent removal under reduced pressure.[6]

  • Byproduct Co-distillation: If you use titanium(IV) isopropoxide as the catalyst, the isopropanol generated during the aqueous workup can co-distill with the volatile cyclopropanol product, making separation extremely difficult.[7]

Expert Recommendations:

  • Minimize Evaporation Losses: When removing solvents, use a rotary evaporator with a bath temperature kept below 20°C and apply vacuum cautiously.[6]

  • Change the Catalyst: To avoid the issue of co-distilling alcohols, consider replacing Ti(OiPr)₄ with a catalyst that produces a less volatile or more easily separable alcohol upon hydrolysis. Options include:

    • Titanium tetramethoxide (Ti(OMe)₄): Generates methanol, which is often easier to remove.[8]

    • Titanium tetra(2-ethyl)hexyloxide: Generates a much higher-boiling alcohol that will not co-distill with your product.[7]

  • Azeotropic Distillation: In some cases, an azeotropic distillation with a solvent like hexane can be used to effectively remove residual alcohols like ethanol and isopropanol from the crude product.[7]

Troubleshooting Guide: Common Workup Issues

This section addresses specific problems encountered during the purification process and provides actionable solutions based on chemical principles.

Problem Root Cause Analysis Recommended Solutions & Scientific Rationale
Persistent Emulsions During Extraction Gelatinous titanium dioxide (TiO₂) precipitates formed during hydrolysis have a high surface area and can act as emulsifying agents, stabilizing the interface between the organic and aqueous layers.1. Add a Filter Aid: Add a pad of Celite® or diatomaceous earth to the mixture and stir before filtering. The Celite provides a structured, porous medium that breaks up the emulsion and traps the fine titanium solids. 2. Use Brine Washes: Wash the organic layer with a saturated NaCl solution (brine). This increases the ionic strength and density of the aqueous phase, which destabilizes the emulsion and forces better phase separation.[6] 3. Centrifugation: If available, centrifuging the mixture can effectively break stubborn emulsions.
Low Yields Due to Product Loss This is common with water-soluble or volatile cyclopropanols. The product may either remain in the aqueous phase during extraction or evaporate during solvent removal.[7]1. Extensive Extraction: Extract the aqueous layer multiple times (e.g., 3-5 times) with a suitable organic solvent (like diethyl ether or ethyl acetate) to maximize the recovery of water-soluble products.[6] 2. "Salting Out": Add solid NaCl to the aqueous layer until saturation before extraction. This decreases the polarity of the aqueous phase, reducing the solubility of the organic product and driving it into the organic layer. 3. Cold Concentration: Always concentrate the combined organic extracts at low temperatures, as detailed in the FAQs.[6]
Titanium Residues in the Final Product Incomplete hydrolysis or the formation of organo-soluble titanium complexes that are not effectively removed by the initial aqueous quench.1. Acidic Quench: After the initial quench, consider washing the organic layer with a dilute, non-nucleophilic acid like 1 M HCl or tartaric acid. This can help to fully hydrolyze any remaining titanium alkoxides and convert them into water-soluble salts. Caution: Ensure your cyclopropanol is stable to acidic conditions, as some are prone to ring-opening.2. Basic Precipitation: For very stubborn cases, a precipitation method can be effective. After removing the reaction solvent, re-dissolve the crude material in a solvent like methanol and add a 10% methanolic solution of KOH or NaOH. Stir for 1-2 hours to precipitate the titanium species, which can then be filtered off.[5]

Experimental Protocols & Visual Workflows

Mandatory Visualization: General Purification Workflow

The following diagram outlines the logical steps for successfully isolating a clean Kulinkovich product.

G cluster_0 Reaction Phase cluster_1 Workup & Isolation cluster_2 Final Purification A Kulinkovich Reaction Mixture (Dark, Homogeneous) B Step 1: Controlled Quench (e.g., sat. aq. NH4Cl) A->B Begin Workup C Stir Vigorously (Often with air access) B->C D Step 2: Filtration (Optional) (Use if heavy precipitate forms) C->D Heavy Slurry? E Step 3: Phase Separation & Extraction C->E Clear Biphasic? D->E Filtrate F Combine Organic Layers E->F G Drying (e.g., MgSO4) & Filtration F->G H Step 4: Careful Concentration (Low Temperature) G->H I Crude Product H->I J Silica Gel Chromatography or Distillation I->J K Pure Cyclopropanol J->K G reactant Ti(OR)₄ Titanium Alkoxide (Soluble in Organic Solvent) reagent + 4 H₂O (Aqueous Quench) reactant->reagent product1 TiO₂ Titanium Dioxide (Insoluble Precipitate) reagent->product1 product2 4 R-OH Alcohol Byproduct (e.g., Isopropanol) reagent->product2

Sources

Overcoming low conversion rates in oxolane cyclopropanation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Low Conversion Rates in Oxolane Cyclopropanation

Welcome to the technical support center for oxolane cyclopropanation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their cyclopropanation reactions involving oxolane (tetrahydrofuran) derivatives. Here, we address common challenges, provide in-depth explanations for experimental choices, and offer detailed protocols to enhance reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of oxolane cyclopropanation using a Simmons-Smith type reagent?

A: The Simmons-Smith reaction and its modifications are the most common methods for the cyclopropanation of alkenes, including those on an oxolane scaffold. The reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu).[1][2] This carbenoid then reacts with the alkene in a concerted, cheletropic manner to form the cyclopropane ring.[3][4] The key steps are:

  • Carbenoid Formation: Zinc metal inserts into the carbon-iodine bond of diiodomethane to form the active carbenoid species.[1][5]

  • Concerted Cycloaddition: The carbenoid transfers a methylene (CH₂) group to both carbons of the alkene double bond simultaneously through a "butterfly-type" transition state.[4][6] This concerted mechanism ensures that the stereochemistry of the starting alkene is preserved in the cyclopropane product.[2][5]

Q2: Why is the Furukawa modification often preferred for cyclopropanating less reactive alkenes?

A: The Furukawa modification replaces the zinc-copper couple with diethylzinc (Et₂Zn).[3] The resulting carbenoid, often formulated as EtZnCH₂I, is generally more reactive and soluble than the traditional Simmons-Smith reagent.[6][7] This enhanced reactivity is particularly beneficial for less electron-rich or sterically hindered alkenes, which may show low conversion with the standard Zn-Cu system.[6][8] The use of non-coordinating solvents like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) further increases the electrophilicity and reactivity of the Furukawa reagent.[6][8]

Q3: Can the oxygen atom in the oxolane ring influence the stereochemical outcome of the cyclopropanation?

A: Yes, the oxygen atom of the oxolane ring, particularly when the double bond is in an allylic or homoallylic position, can act as a Lewis basic directing group.[6][9] The zinc center of the carbenoid can coordinate with this oxygen atom, delivering the methylene group to the syn-face of the double bond relative to the oxygen.[6][10][11] This chelation control is a powerful tool for achieving high diastereoselectivity in the cyclopropanation of cyclic ethers and alcohols.[12][13]

Q4: What are the primary safety concerns when performing oxolane cyclopropanation?

A: Key safety considerations include:

  • Diiodomethane (CH₂I₂): It is dense, volatile, and toxic. It should be handled in a well-ventilated fume hood, and skin contact should be avoided.[1]

  • Diethylzinc (Et₂Zn): This reagent is pyrophoric and will ignite on contact with air or moisture. It must be handled under a strictly inert atmosphere (e.g., argon or nitrogen) using appropriate syringe and cannula techniques.[14]

  • Reaction Exotherm: The formation of the zinc carbenoid and the subsequent cyclopropanation can be exothermic, especially with the more reactive Furukawa reagent. Slow, controlled addition of reagents and appropriate cooling are crucial to manage the reaction temperature.[1]

Troubleshooting Guide: Diagnosing and Solving Low Conversion

Low conversion is a frequent issue in cyclopropanation reactions. The following guide is structured by symptom to help you identify the root cause and implement effective solutions.

Symptom 1: No Reaction or Trace Conversion

If your reaction shows little to no formation of the desired cyclopropanated product, the issue likely lies with the activation of the zinc or the integrity of your reagents.

Potential Cause 1: Inactive Zinc Surface The Simmons-Smith reaction is a heterogeneous reaction occurring on the surface of the zinc metal.[9] A passivating layer of zinc oxide can prevent the reaction from initiating.

  • Solution: Zinc Activation. The zinc must be activated immediately before use to expose a fresh, reactive surface. Several methods are effective:

    • Acid Wash & Copper Deposition (Zn-Cu Couple): Briefly wash zinc dust with dilute HCl to etch the oxide layer, followed by rinsing with water, ethanol, and ether. Then, treat with a copper(II) sulfate or copper(I) chloride solution to form the active zinc-copper couple.[1][4]

    • Heating Under Inert Atmosphere: Heating zinc powder under a vacuum or an inert atmosphere can also effectively activate the surface.[15]

    • Mechanochemical Activation: Ball-milling can be used to activate zinc, offering a solvent-free activation method.[16][17]

Potential Cause 2: Reagent Decomposition or Impurity The organozinc carbenoid is highly sensitive to moisture and atmospheric oxygen.

  • Solutions:

    • Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, freshly distilled or obtained from a solvent purification system. The reaction should be run under a positive pressure of an inert gas like argon or nitrogen.[1]

    • Reagent Quality: Use high-purity diiodomethane. If using diethylzinc, ensure it is fresh and has been stored properly under an inert atmosphere. Substrate purity is also critical; impurities can poison the catalyst or lead to side reactions.[18]

Symptom 2: Reaction Stalls After Initial Conversion

If the reaction starts but fails to proceed to completion, the problem may be related to reagent stoichiometry, reaction conditions, or the inherent reactivity of your substrate.

Potential Cause 1: Insufficient Reagent The stoichiometry of the reaction is critical. An insufficient amount of the carbenoid will naturally lead to incomplete conversion.

  • Solution: Optimize Stoichiometry. Typically, an excess of the diiodomethane and zinc reagent (1.2 to 2.0 equivalents relative to the alkene) is used to drive the reaction to completion.[14] For particularly challenging substrates, a larger excess may be necessary.

Potential Cause 2: Sub-optimal Solvent or Temperature The choice of solvent significantly impacts the reactivity of the zinc carbenoid.

  • Solution: Solvent and Temperature Screening.

    • Solvent Effects: The reactivity of the Simmons-Smith reagent generally decreases with increasing solvent basicity (coordination strength).[19] For less reactive oxolane derivatives, switching from coordinating solvents like diethyl ether or THF to non-coordinating solvents such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) can enhance the reaction rate.[6][8]

    • Temperature Control: While many cyclopropanations are run at room temperature or gentle reflux,[4] temperature can be a critical parameter to optimize. For sluggish reactions, a moderate increase in temperature may be beneficial. Conversely, for highly exothermic reactions or sensitive substrates, running the reaction at 0 °C or below can improve selectivity and prevent side reactions.[8]

ParameterRecommendation for Low ReactivityRationale
Reagent Furukawa (Et₂Zn/CH₂I₂)More reactive and soluble than traditional Zn-Cu.[3][6]
Solvent Dichloromethane (CH₂Cl₂) or DCENon-coordinating solvents increase reagent electrophilicity.[6][20]
Temperature 0 °C to 40 °C (Reflux in DCE)Balance between reaction rate and potential for side reactions.[8][18]
Stoichiometry 1.5 - 2.0 eq. of Et₂Zn and CH₂I₂Excess reagent drives the reaction towards completion.[14]

Table 1. Recommended Starting Conditions for Low-Reactivity Oxolane Substrates.

Symptom 3: Significant Formation of Side Products

The appearance of unexpected byproducts indicates that alternative reaction pathways are competing with the desired cyclopropanation.

Potential Cause 1: Side Reactions of the Carbenoid The zinc carbenoid, being a strong electrophile, can react with other functional groups in the molecule. For instance, alcohols can be methylated, and thioethers can form sulfur ylides.[3]

  • Solution: Protecting Groups & Reaction Time.

    • If your oxolane substrate contains sensitive functional groups like free hydroxyls, consider protecting them before the cyclopropanation step.

    • Minimize reaction times and avoid using a large excess of the cyclopropanating reagent where possible to reduce the incidence of side reactions like methylation.[3]

Potential Cause 2: Substrate Decomposition The reaction conditions, particularly if elevated temperatures are used, might be too harsh for a sensitive oxolane derivative, leading to decomposition or rearrangement.

  • Solution: Milder Reagents and Conditions.

    • Consider using modified zinc carbenoids that are more reactive under milder conditions. For example, the addition of trifluoroacetic acid to the Furukawa system generates a highly reactive carbenoid that can cyclopropanate alkenes efficiently at low temperatures.[6][7]

    • If the standard Simmons-Smith or Furukawa methods fail, alternative cyclopropanation methods, such as those using diazo compounds with a rhodium or copper catalyst, could be explored, though these come with their own set of challenges and safety considerations.[21][22]

Visualizing the Process

Reaction Mechanism Workflow

cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Cyclopropanation A Diiodomethane (CH₂I₂) C Iodomethylzinc Iodide (ICH₂ZnI - The Carbenoid) A->C B Activated Zinc (e.g., Zn-Cu Couple) B->C E Butterfly Transition State C->E D Oxolane Substrate (with Alkene) D->E F Cyclopropanated Oxolane E->F G Zinc Iodide (ZnI₂) E->G

Caption: The two-stage process of Simmons-Smith cyclopropanation.

Troubleshooting Logic Diagram

cluster_A1 Troubleshooting Inactive Reagents cluster_A2 Troubleshooting Stalled Reactions Start Low Conversion Observed Q1 Is there ANY product? Start->Q1 A1 NO: Check Reagent Activity Q1->A1 No A2 YES: Reaction is Stalling Q1->A2 Yes Sol1 Activate Zinc (Acid Wash/Heat) A1->Sol1 Sol4 Increase Reagent Stoichiometry A2->Sol4 Sol2 Ensure Anhydrous Conditions Sol1->Sol2 Sol3 Verify Reagent Purity (CH₂I₂, Substrate) Sol2->Sol3 Sol5 Switch to Furukawa Reagent (Et₂Zn) Sol4->Sol5 Sol6 Screen Solvents (e.g., Ether vs. CH₂Cl₂) Sol5->Sol6 Sol7 Optimize Temperature Sol6->Sol7

Caption: A logical workflow for troubleshooting low cyclopropanation yields.

Experimental Protocols

Protocol 1: Preparation of Activated Zinc-Copper Couple
  • Place 10 g of zinc dust in a flask.

  • Add 50 mL of 3% aqueous HCl and stir for 1-2 minutes to etch the zinc surface.

  • Decant the HCl solution and wash the zinc sequentially with 50 mL of deionized water (x2), 50 mL of ethanol (x2), and 50 mL of anhydrous diethyl ether (x2).

  • Add 50 mL of a 2% aqueous copper(II) sulfate solution and swirl until the blue color of the solution fades, indicating deposition of copper.

  • Decant the aqueous solution and wash the activated Zn-Cu couple with anhydrous diethyl ether (x3).

  • Dry the solid under a stream of nitrogen or under high vacuum and use immediately.

Protocol 2: General Procedure for Oxolane Cyclopropanation (Furukawa Conditions)
  • Safety Note: This procedure involves pyrophoric diethylzinc and should only be performed by trained personnel in a fume hood under an inert atmosphere.

  • Reaction Setup: To a flame-dried, three-neck flask equipped with a stir bar, thermometer, and argon inlet, add the oxolane substrate (1.0 eq).

  • Dissolve the substrate in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethylzinc (1.5 eq., typically a 1.0 M solution in hexanes) via syringe to the stirred solution.

  • Next, add diiodomethane (1.5 eq.) dropwise via syringe over 30 minutes. An exotherm may be observed; maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by TLC or GC-MS.

  • Workup: Cool the reaction back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.[1]

  • Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Filter the mixture through a pad of Celite® to remove zinc salts, washing the pad with additional dichloromethane.

  • Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with saturated aqueous sodium bicarbonate and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. Available from: [Link]

  • Friščić, T., et al. (2020). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry. Available from: [Link]

  • Simmons–Smith reaction. Wikipedia. Available from: [Link]

  • James, S. L., et al. (2020). Mechanochemical activation of zinc(0) for synthesis of organozinc species and application in organic synthesis. ResearchGate. Available from: [Link]

  • Csákÿ, A. G., & Plummer, M. (2006). Facile Activation of Zinc. Preparation of Cyclobutanones via Dichloroketene and Cyclopropanes Using the Simmons-Smith Reaction. Synthetic Communications. Available from: [Link]

  • Simmons-Smith Reaction: Definition, Mechanism, and Examples. Chemistry Learner. Available from: [Link]

  • Carreira, E. M. (2018). Cyclopropanations in Syntheses. ETH Zürich. Available from: [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Cyclopropanes using RZnX (The Simmons-Smith reaction). University of Calgary. Available from: [Link]

  • Enantioselective Simmons-Smith Cyclopropanations. Macmillan Group, Princeton University. Available from: [Link]

  • Rovis, T., et al. (2020). Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. ACS Catalysis. Available from: [Link]

  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews. Available from: [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. Available from: [Link]

  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Available from: [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. Molecules. Available from: [Link]

  • Sibi, M. P., et al. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Organic Chemistry Frontiers. Available from: [Link]

  • Asymmetric Cyclopropanation. Wiley-VCH. Available from: [Link]

  • Simmons-Smith Cyclopropanation Reaction. Organic Reactions. Available from: [Link]

  • Cyclopropanation Reactions of Semi-stabilized and Non-stabilized Diazo Compounds. Wiley Online Library. Available from: [Link]

  • Unpacking the Simmons-Smith Reaction: A Gateway to Cyclopropane Synthesis. Oreate AI. Available from: [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. Available from: [Link]

  • Charette, A. B., & Beauchemin, A. (2003). Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. Available from: [Link]

  • Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Organic Chemistry Portal. Available from: [Link]

  • Charette, A. B., et al. (2001). Catalytic Asymmetric Cyclopropanation of Allylic Alcohols with Titanium-TADDOLate: Scope of the Cyclopropanation Reaction. Journal of the American Chemical Society. Available from: [Link]

  • The Generation and Reactivity of Organozinc Carbenoids. UCL Discovery. Available from: [Link]

  • Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. MDPI. Available from: [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. Available from: [Link]

  • Cyclopropanation. Wikipedia. Available from: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 13C NMR Spectrum Analysis of Oxolane-Cyclopropane Systems

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and synthetic chemistry, a nuanced understanding of molecular architecture is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone analytical technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth comparative analysis of the 13C NMR spectra of oxolane-cyclopropane systems, moving from the fundamental constituents to the integrated spirocyclic structure. Our focus is to not only present data but to dissect the underlying principles that govern the observed chemical shifts, thereby empowering you to interpret your own spectra with greater confidence.

The Foundational Principles: 13C NMR of Cyclic and Strained Systems

13C NMR spectroscopy provides a direct window into the electronic environment of each carbon atom within a molecule. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to factors such as hybridization, the electronegativity of neighboring atoms, and molecular geometry.[1][2] In cyclic systems, ring strain and conformational dynamics introduce additional layers of complexity that significantly influence 13C chemical shifts.

The cyclopropane ring, a three-membered carbocycle, is characterized by significant angle strain, leading to a unique electronic structure. The carbon-carbon bonds possess a higher degree of p-character than a typical sp3 hybridized carbon, resulting in an upfield shift (lower ppm value) for the methylene carbons compared to their acyclic or larger-ring counterparts.[3] Conversely, the oxolane (tetrahydrofuran) ring, a five-membered saturated heterocycle, is less strained and undergoes pseudorotation, a rapid conformational interchange that often results in averaged signals for the carbon atoms at room temperature.[4]

Experimental Protocol: Acquiring High-Quality 13C NMR Data

A self-validating experimental approach is crucial for obtaining reliable and reproducible 13C NMR data. The following protocol outlines a standard procedure for the analysis of oxolane-cyclopropane systems.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Acquisition cluster_data_processing Data Processing cluster_analysis Spectral Analysis Sample ~10-50 mg of Sample Dissolve Dissolve Sample in Solvent Sample->Dissolve Solvent 0.6-0.8 mL CDCl3 Solvent->Dissolve NMR_Spectrometer NMR Spectrometer (e.g., 400-600 MHz) Dissolve->NMR_Spectrometer Lock Lock on Deuterium Signal of Solvent NMR_Spectrometer->Lock Shim Shim for Homogeneous Magnetic Field Lock->Shim Acquire Acquire 13C Spectrum (Proton Decoupled) Shim->Acquire FID Free Induction Decay (FID) Acquire->FID FT Fourier Transform FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS (0 ppm) Baseline->Reference Peak_Picking Peak Picking Reference->Peak_Picking Assignment Chemical Shift Assignment Peak_Picking->Assignment Comparison Comparison with Reference Data/Predictions Assignment->Comparison

Caption: Structure and numbering of 1-oxaspiro[2.4]heptane.

The experimental 13C NMR data for 1-oxaspiro[2.4]heptane provides a clear illustration of the electronic consequences of this structural fusion.

CompoundCarbon AtomChemical Shift (δ, ppm)
1-Oxaspiro[2.4]heptaneC1 (spiro)77.4 - 78.6
C2, C311.31, 11.40
C4, C566.67
C6, C734.00, 34.90

Note: The exact assignment of C2/C3 and C6/C7 may require further 2D NMR experiments. The ranges for the spiro carbon reflect data from similar systems. Analysis of Chemical Shift Changes:

  • Spiro Carbon (C1): The spiro carbon is significantly deshielded compared to the carbons in both parent rings. This is due to its quaternary nature and its direct attachment to the electronegative oxygen atom. Its chemical shift is in the typical range for a spiro carbon in such an environment. * Cyclopropane Carbons (C2, C3): The methylene carbons of the cyclopropane ring in the spiro system are shifted downfield by approximately 14 ppm compared to unsubstituted cyclopropane. This deshielding effect is a direct consequence of the substitution at the spiro carbon.

  • Oxolane Carbons (C4, C5, C6, C7): The α-carbons (C4, C5) of the oxolane ring experience a slight upfield shift compared to unsubstituted oxolane, while the β-carbons (C6, C7) are deshielded. This demonstrates the electronic perturbation of the spiro-fusion propagating through the oxolane ring.

The Influence of Substituents

The introduction of substituents on either the oxolane or cyclopropane ring will further modulate the 13C NMR spectrum. The effects of substituents on the chemical shifts of cyclopropane carbons have been extensively studied. [5][6]Generally, electron-withdrawing groups will cause a downfield shift (deshielding) of the attached carbon and, to a lesser extent, the other carbons in the ring. Conversely, electron-donating groups tend to cause an upfield shift (shielding). Similar trends are observed for substituted oxolanes. [7]

Comparison with Alternative Systems: Spiro[cyclopropane-1,1'-indene] Derivatives

For a broader context, it is insightful to compare the 13C NMR data of oxolane-cyclopropane systems with other spiro-cyclopropane structures. For instance, in spiro[cyclopropane-1,1'-indene]-2',3'-dione systems, the spiro carbon chemical shift is observed in the range of 34.0-34.3 ppm. [8]This upfield shift compared to 1-oxaspiro[2.4]heptane is due to the absence of a directly attached electronegative oxygen atom. The methylene carbons of the cyclopropane ring in these systems also show characteristic shifts influenced by the fused indene ring system.

The Power of Computational Chemistry: DFT-Based Prediction of 13C NMR Spectra

In cases where unambiguous assignment of signals is challenging or when comparing multiple potential isomers, computational methods offer a powerful solution. Density Functional Theory (DFT) has emerged as a robust tool for the accurate prediction of 13C NMR chemical shifts. [9]Modern machine learning models trained on DFT data can now predict 13C chemical shifts with an accuracy that rivals experimental methods, and at a fraction of the computational cost. [10]For complex oxolane-cyclopropane derivatives, employing DFT calculations can be an invaluable step in verifying structural assignments.

Conclusion

The 13C NMR spectral analysis of oxolane-cyclopropane systems is a nuanced task that requires a foundational understanding of the electronic properties of each constituent ring and the perturbations induced by their spiro-fusion. By systematically comparing the spectra of the parent molecules with the integrated spirocyclic system, and by considering the predictable effects of substituents, researchers can confidently elucidate the carbon framework of these important molecular scaffolds. The integration of computational methods further enhances the reliability of spectral assignments, providing a comprehensive toolkit for the modern chemist. This guide has aimed to provide not just a compilation of data, but a logical framework for approaching the 13C NMR analysis of this fascinating class of compounds.

References

  • Weiner, P. H., & Malinowski, E. R. (1967). Substituent effects. VII. Carbon-13 nuclear magnetic resonance of substituted cyclopropanes. Journal of the American Chemical Society, 89(18), 4630-4634. [Link]

  • Kusuyama, Y., & Ikeda, Y. (1977). 13C NMR Spectroscopy. Substituent Effects in the Ethyl trans-2-Substituted Cyclopropanecarboxylates. Bulletin of the Chemical Society of Japan, 50(7), 1784-1786. [Link]

  • Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Journal of the American Chemical Society, 85(20), 3218-3223. [Link]

  • Pop, M., Găină, L., & Grosu, I. (2007). DERIVATIVES OF spiro-FUSED CYCLOPROPANE-DIBENZO-CYCLOHEPTATRIENE AND –DIBENZOCYCLOOCTATRIENE. SYNTHESIS AND PROPERTIES. Revue Roumaine de Chimie, 52(10), 995-1000. [Link]

  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. Chemistry of Heterocyclic Compounds, 48(3), 412-421. [Link]

  • Crecely, K. M., Crecely, R. W., & Goldstein, J. H. (1969). Carbon-13 nuclear magnetic resonance spectra of monosubstituted cyclopropanes. The Journal of Physical Chemistry, 73(10), 3432-3434. [Link]

  • Brown, D. (n.d.). 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane. Doc Brown's Chemistry. [Link]

  • Wang, J., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(34), 11438-11449. [Link]

  • Fisyuk, A. S., et al. (2018). Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their spiro-fused thiadiazole derivatives. Ukrainica Bioorganica Acta, 16(1), 3-10. [Link]

  • Wang, J., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. PubMed Central. [Link]

  • Bagno, A., et al. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(45), 9624-9631. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Oxaspiro(2.4)heptane. PubChem. [Link]

  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C. ResearchGate. [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. Molecules, 27(8), 2470. [Link]

  • Williamson, D., et al. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Journal of Magnetic Resonance, 368, 107795. [Link]

  • Al-Hourani, B. J., et al. (2022). Synthesis of New Spiro-Cyclopropanes Prepared by Non-Stabilized Diazoalkane Exhibiting an Extremely High Insecticidal Activity. Semantic Scholar. [Link]

  • ChemHelpASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Steiner, E., et al. (2025). Benchmark of Density Functional Theory in the Prediction of 13C Chemical Shielding Anisotropies for Anisotropic Nuclear Magnetic Resonance-Based Structural Elucidation. ACS Omega. [Link]

  • Pihlaja, K., et al. (2008). Substituent effects on 13C chemical shifts of alkyl-substituted 4-oxo-1,3-dioxolanes and 5-oxo-1,3-oxathiolanes. Magnetic Resonance in Chemistry, 46(2), 170-173. [Link]

  • Zhang, Z., et al. (2023). A Very Deep Graph Convolutional Network for 13C NMR Chemical Shift Calculation with Density Functional Theory Level Performance. ChemRxiv. [Link]

  • Chertkov, A. V., Shestakova, A. K., & Chertkov, V. A. (2012). (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate. [Link]

  • van de Ven, L. J. M., & de Haan, J. W. (1975). 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Journal of Magnetic Resonance, 19(1), 31-36. [Link]

  • Khalilov, L. M., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(6), 378-384. [Link]

  • Babashkina, M. G., et al. (2024). DFT Approach for Predicting 13 C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Molecules, 30(1), 4. [Link]

  • University of Puget Sound. (n.d.). 13C-NMR. [Link]

  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.
  • Li, F. F., & Brimble, M. A. (2023). Stereoselective Synthesis of the Spirocyclic Core of 13-Desmethyl Spirolide C using an aza-Claisen Rearrangement and an exo-selective Diels-Alder Cycloaddition. Organic & Biomolecular Chemistry. [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry.
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A Comparative Guide to the Infrared Spectroscopy of Cyclopropan-1-ol: Unveiling the Influence of Ring Strain

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating functional groups and structural nuances. This guide provides an in-depth analysis of the characteristic IR spectral features of cyclopropan-1-ol, a molecule of significant interest due to its unique strained three-membered ring. Through a comparative lens, we will explore how the inherent ring strain of the cyclopropyl moiety influences its vibrational frequencies, setting it apart from its larger cycloalkanol counterparts.

The Unique Structural Landscape of Cyclopropanol

Cyclopropan-1-ol presents a fascinating case study in molecular strain. The cyclopropane ring forces the C-C-C bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This angle strain, coupled with torsional strain from eclipsing C-H bonds, results in a high-energy system with unique chemical and spectroscopic properties. The C-C bonds in cyclopropane possess a higher degree of p-character than typical alkanes, leading to what is often described as "bent" or "banana" bonds. This unusual bonding has a direct and measurable impact on the vibrational modes of adjacent functional groups, as we will explore in its IR spectrum.

Deciphering the Infrared Spectrum of Cyclopropan-1-ol

The infrared spectrum of cyclopropan-1-ol is dominated by features arising from its hydroxyl (-OH) group and the vibrations of the cyclopropyl ring. Based on a detailed study of its vapor-phase, liquid-phase, and carbon tetrachloride solution spectra, the key absorptions can be assigned.

Key Characteristic Peaks of Liquid Cyclopropan-1-ol:

  • O-H Stretching (Hydrogen-Bonded): A strong and characteristically broad absorption is observed in the region of 3200-3550 cm⁻¹ . This broadening is a direct consequence of intermolecular hydrogen bonding between cyclopropanol molecules in the liquid state. The significant width of this band indicates a range of hydrogen bond strengths within the sample.

  • C-H Stretching (Cyclopropyl Ring): Absorptions corresponding to the C-H stretching vibrations of the cyclopropyl ring are typically found at wavenumbers higher than those for unstrained alkanes, generally in the range of 3000-3100 cm⁻¹ .

  • C-O Stretching: The C-O stretching vibration is a crucial diagnostic peak. In cyclopropan-1-ol, this appears as a strong absorption. The high degree of ring strain influences this vibration, and it is observed in the region of 1000-1050 cm⁻¹ .

  • Cyclopropyl Ring Deformations: The cyclopropane ring itself exhibits characteristic deformation vibrations, often referred to as "ring breathing" modes. A notable absorption for the cyclopropyl group is typically seen near 1020 cm⁻¹ .

Comparative Analysis with Other Cycloalkanols

To fully appreciate the spectral idiosyncrasies of cyclopropan-1-ol, a comparison with less strained cycloalkanols is essential. The following table summarizes the key experimental IR absorption frequencies for cyclopropanol, cyclobutanol, cyclopentanol, and cyclohexanol in their liquid phases.

Vibrational Mode Cyclopropan-1-ol (cm⁻¹) ** Cyclobutanol (cm⁻¹) Cyclopentanol (cm⁻¹) Cyclohexanol (cm⁻¹) **
O-H Stretch (H-bonded) ~3330 (broad, strong)~3340 (broad, strong)~3330 (broad, strong)~3350 (broad, strong)[1][2]
C-H Stretch (sp³) ~3080, ~3000 (medium)~2970, ~2870 (strong)~2950, ~2860 (strong)~2930, ~2850 (strong)
C-O Stretch ~1030 (strong)~1050 (strong)~1060 (strong)~1070 (strong)
Ring Deformations ~1020 (medium)Fingerprint RegionFingerprint RegionFingerprint Region

Analysis of Trends:

  • O-H Stretching: The position of the broad, hydrogen-bonded O-H stretching vibration does not show a dramatic, systematic shift with ring size. This is because this absorption is primarily governed by the strength of the intermolecular hydrogen bonds, which is broadly similar across these simple secondary alcohols.

  • C-H Stretching: A notable feature of cyclopropanol is the presence of C-H stretching vibrations above 3000 cm⁻¹, which is characteristic of the strained cyclopropyl ring and is absent in the larger, less strained rings.

  • C-O Stretching: A clear trend is observable in the C-O stretching frequency. As the ring size increases and the ring strain decreases, the C-O stretching frequency shifts to higher wavenumbers (from ~1030 cm⁻¹ in cyclopropanol to ~1070 cm⁻¹ in cyclohexanol). This can be rationalized by considering the hybridization of the carbon atom bearing the hydroxyl group. In cyclopropanol, the exocyclic orbital of the carbon attached to the oxygen has a higher degree of p-character to accommodate the strained C-C bonds within the ring. This leads to a corresponding increase in the s-character of the C-O bond, which would counterintuitively be expected to strengthen it and increase the vibrational frequency. However, the dominant effect is the significant ring strain weakening the adjacent bonds, leading to a lower vibrational frequency for the C-O stretch. As the ring strain is relieved in cyclobutanol, cyclopentanol, and cyclohexanol, the C-O stretching frequency increases, approaching the typical values for unstrained secondary alcohols.

Experimental Protocol: Acquiring the IR Spectrum of a Liquid Alcohol

The following is a standard procedure for obtaining a high-quality FT-IR spectrum of a liquid sample, such as cyclopropan-1-ol, using an attenuated total reflectance (ATR) accessory.

Objective: To obtain the infrared spectrum of a liquid alcohol sample.

Materials:

  • Fourier Transform Infrared (FT-IR) Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Liquid alcohol sample (e.g., cyclopropan-1-ol)

  • Pasteur pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Methodology:

  • Prepare the FT-IR Spectrometer:

    • Ensure the spectrometer is powered on and has completed its initialization sequence.

    • Open the spectral acquisition software.

  • Clean the ATR Crystal:

    • Generously wet a lint-free wipe with a suitable solvent (e.g., isopropanol).

    • Gently but firmly wipe the surface of the ATR crystal to remove any residues from previous measurements.

    • Use a dry, lint-free wipe to dry the crystal surface completely.

  • Acquire the Background Spectrum:

    • With the clean, dry ATR crystal exposed to the ambient air, initiate the collection of a background spectrum.

    • The software will automatically ratio this background against the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Apply the Liquid Sample:

    • Using a clean Pasteur pipette, place a small drop of the liquid alcohol sample onto the center of the ATR crystal. The drop should be large enough to completely cover the crystal surface.

  • Acquire the Sample Spectrum:

    • Initiate the collection of the sample spectrum. The software will display the spectrum in real-time.

    • Co-add a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

  • Process and Analyze the Spectrum:

    • Once the scan is complete, the software will display the final, background-corrected spectrum.

    • Use the software tools to label the peaks of interest, noting their wavenumber (cm⁻¹) and intensity.

  • Clean Up:

    • Thoroughly clean the ATR crystal with a solvent-wetted, lint-free wipe to remove all traces of the sample.

    • Dry the crystal with a clean, lint-free wipe.

Visualizing the Workflow

The logical flow of the comparative analysis can be represented by the following diagram:

G A Define Topic: IR Spectroscopy of Cyclopropan-1-ol B Acquire Experimental Data: Cyclopropan-1-ol IR Spectrum A->B C Acquire Comparative Data: Cyclobutanol, Cyclopentanol, Cyclohexanol IR Spectra A->C D Analyze Key Vibrational Modes: O-H Stretch, C-H Stretch, C-O Stretch B->D C->D E Correlate Spectral Shifts with Ring Strain D->E G Synthesize Findings into a Comparative Guide E->G F Develop Experimental Protocol for Liquid Sample Analysis F->G

Sources

A Guide to the Structural Analysis of 1-(Oxolan-3-yl)cyclopropan-1-ol: A Comparative Crystallographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a molecule's three-dimensional structure is not merely a static image but a critical determinant of its function, reactivity, and interaction with biological targets. Single-crystal X-ray crystallography remains the gold standard for unambiguously determining molecular structures at atomic resolution.[1][2] This guide focuses on 1-(Oxolan-3-yl)cyclopropan-1-ol, a molecule incorporating two key pharmacophoric fragments: a flexible oxolane (tetrahydrofuran) ring and a strained, reactive cyclopropanol group.

While a public crystal structure for 1-(Oxolan-3-yl)cyclopropan-1-ol is not currently available, this does not preclude a deep structural understanding. Through a comparative analysis with crystallographically characterized analogues, we can predict its solid-state conformation, key geometric parameters, and potential intermolecular interactions. This guide provides a robust, hypothetical protocol for its structural determination and presents a comparative analysis with known structures to offer valuable insights for its application in medicinal chemistry and materials science.

The Experimental Pathway: A Protocol for Structural Elucidation

Obtaining a high-quality single crystal is often the most challenging step in a crystallographic study.[1] The following protocol outlines a standard, best-practice workflow for a small organic molecule like 1-(Oxolan-3-yl)cyclopropan-1-ol.

Part 1: Crystallization

The goal is to slowly reach a state of supersaturation, allowing molecules to self-assemble into an ordered crystal lattice. Several techniques are commonly employed, with the choice of solvent being paramount.[3]

Recommended Starting Point: Slow Evaporation

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of common laboratory solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane). An ideal solvent for slow evaporation is one in which the compound is moderately soluble.

  • Preparation of the Crystallization Vessel: Dissolve a small amount of 1-(Oxolan-3-yl)cyclopropan-1-ol (typically 5-10 mg) in a minimal volume of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

  • Inducing Slow Evaporation: Cover the vial with a cap, but do not seal it completely. Puncturing the cap with a needle is an effective method to allow for very slow solvent evaporation over several days.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Patience is key; crystal growth can take anywhere from a few days to several weeks.

Alternative Crystallization Methods:

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is insoluble but which is miscible with the first solvent.[4] The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[3]

Part 2: X-Ray Data Collection

Once a suitable single crystal (ideally >20 µm in all dimensions) is obtained, the next step is to collect the diffraction data.[5]

  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a specialized loop (e.g., a MiTeGen MicroMount™).

  • Instrumentation: The mounted crystal is placed on a goniometer within a single-crystal X-ray diffractometer. Modern instruments are typically equipped with a dual-source (Mo and Cu) X-ray generator and a sensitive detector like a CCD or CMOS.[5]

  • Cryo-Cooling: The crystal is rapidly cooled to a low temperature, typically 100 K (-173 °C), using a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern and higher quality data.

  • Data Collection Strategy: The diffractometer rotates the crystal through a series of angles while it is irradiated with X-rays. The instrument's software calculates an optimal strategy to collect a complete and redundant set of diffraction spots.

Part 3: Structure Solution and Refinement

The collected diffraction data (a series of images containing thousands of reflection spots) is then used to solve and refine the molecular structure.

  • Data Integration and Reduction: Software is used to integrate the intensities of all the diffraction spots and apply corrections for experimental factors.

  • Structure Solution: The "phase problem" is solved using computational methods, most commonly "direct methods," to generate an initial electron density map of the unit cell. This map reveals the positions of the atoms.

  • Structure Refinement: The initial atomic model is refined using a least-squares algorithm. In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to achieve the best possible fit between the calculated diffraction pattern (from the model) and the observed experimental data.[6]

The entire experimental workflow can be visualized as follows:

G cluster_0 Crystallization cluster_1 Data Collection cluster_2 Structure Determination a Compound Synthesis & Purification b Solvent Screening a->b c Crystallization Setup (e.g., Slow Evaporation) b->c d Crystal Growth & Harvesting c->d e Crystal Mounting d->e f Diffractometer Setup (100 K) e->f g X-Ray Diffraction Data Acquisition f->g h Data Processing & Integration g->h i Structure Solution (Direct Methods) h->i j Structure Refinement i->j k Validation & Final Structure j->k

Figure 1: Experimental workflow for single-crystal X-ray diffraction.

Comparative Structural Analysis

In the absence of a determined structure for 1-(Oxolan-3-yl)cyclopropan-1-ol, we can infer its likely structural characteristics by examining crystallographically characterized molecules that contain its core fragments. We will consider a tetrahydrofuran derivative and a cyclopropane-containing steroid as our comparators.

ParameterComparator 1: Tetrahydrofuran DerivativeComparator 2: Cyclopropane SteroidPredicted for 1-(Oxolan-3-yl)cyclopropan-1-ol
Compound Name (fused tetrahydrofuran system)9-oxo-9,11-secogorgost-5-ene-3β,11-diol 11-acetate derivative-
CSD Reference HUGJUP[7]N/A (literature reference)[8]-
Crystal System MonoclinicOrthorhombicLikely Monoclinic or Orthorhombic
Space Group P2₁/nP2₁2₁2₁Likely a common chiral or centrosymmetric space group
Key Structural Feature Fused tetrahydrofuran ringSteroid with a cyclopropane-containing side chainBoth a tetrahydrofuran ring and a cyclopropanol moiety
THF Conformation EnvelopeN/ALikely an envelope or twist conformation to minimize steric strain.
Cyclopropane Geometry N/AC-C bond lengths typical of strained rings (~1.50 Å). Internal angles are necessarily ~60°.Similar strained geometry with C-C bond lengths around 1.50-1.52 Å.
Hydrogen Bonding O-H···O hydrogen bonds link molecules and water solvates.The hydroxyl group is key to the crystal packing via hydrogen bonding.The hydroxyl group will almost certainly act as a hydrogen-bond donor, likely to the hydroxyl or ether oxygen of a neighboring molecule, forming chains or dimers.
Insights from the Tetrahydrofuran Moiety

The tetrahydrofuran ring is not planar. It typically adopts a twisted (C₂) or an envelope (Cₛ) conformation to relieve torsional strain. In the crystal structure of HUGJUP, which contains a fused THF ring, the five-membered ring adopts an envelope conformation.[7] For 1-(Oxolan-3-yl)cyclopropan-1-ol, we can predict that its oxolane ring will also be puckered. The exact conformation will be influenced by the steric bulk of the cyclopropanol substituent and the demands of the crystal packing.

Insights from the Cyclopropanol Moiety

The cyclopropane ring is characterized by significant ring strain, which dictates its geometry and reactivity.[9] X-ray studies on cyclopropane-containing natural products, such as marine steroids, confirm that the internal C-C-C bond angles are constrained to approximately 60°, with C-C bond lengths typically around 1.51 Å.[8] The hydroxyl group attached to such a strained ring is a potent hydrogen bond donor. In the solid state, this group is expected to be a primary driver of the supramolecular assembly, forming strong hydrogen bonds that define the crystal packing.

Predicted Structure of 1-(Oxolan-3-yl)cyclopropan-1-ol

Based on our comparative analysis, we can build a strong hypothesis about the solid-state structure of 1-(Oxolan-3-yl)cyclopropan-1-ol:

  • Conformation: The molecule will exhibit a non-planar tetrahydrofuran ring, likely in an envelope or twist conformation. The relative orientation of the cyclopropanol group will be such to minimize steric hindrance.

  • Bond Parameters: The cyclopropane ring will display the expected strained geometry. The C-O bond of the alcohol and the C-O bonds of the ether will have lengths typical for such functionalities (~1.43 Å).

  • Intermolecular Interactions: The hydroxyl group is predicted to be the most significant contributor to the crystal packing. It will act as a hydrogen bond donor, and the two oxygen atoms (hydroxyl and ether) will be potential hydrogen bond acceptors. This could lead to the formation of hydrogen-bonded chains or R²₂(8) dimeric motifs, which are common in molecules with hydroxyl groups.

Conclusion

While awaiting experimental determination, a comprehensive structural profile of 1-(Oxolan-3-yl)cyclopropan-1-ol can be confidently predicted through comparative analysis. The principles of small molecule crystallization and X-ray diffraction provide a clear roadmap for its eventual empirical study. The insights gleaned from related tetrahydrofuran and cyclopropanol structures suggest that the interplay between the flexible five-membered ring and the rigid, strained three-membered ring, governed by strong hydrogen-bonding interactions, will define its three-dimensional architecture. This predictive understanding is invaluable for researchers aiming to leverage this molecule's unique structural features in the design of novel therapeutics and functional materials.

References

Sources

Comparison of Kulinkovich vs Simmons-Smith synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

Kulinkovich vs. Simmons-Smith Synthesis Routes

Executive Summary

For the research scientist or process chemist, the choice between the Kulinkovich and Simmons-Smith reactions is rarely a matter of preference, but rather a strategic decision dictated by the oxidation state of the precursor and the desired substitution pattern.

  • Simmons-Smith (S-S): The industry standard for stereospecific cyclopropanation of alkenes . It proceeds via an electrophilic zinc carbenoid.[1] It is the method of choice when preserving olefin geometry or utilizing hydroxyl-directed diastereoselectivity.

  • Kulinkovich: A powerful "disconnection shortcut" that transforms esters directly into cyclopropanols .[2] It proceeds via a nucleophilic titanacyclopropane intermediate. It eliminates the need to pre-form an alkene or enol ether, offering superior atom economy for hydroxy-cyclopropane targets.

Part 1: Mechanistic Divergence

Understanding the mechanism is critical for troubleshooting low yields or poor selectivity. The two methods operate on opposing electronic principles.

1. Simmons-Smith: The Electrophilic Butterfly

The Simmons-Smith reaction (specifically the Furukawa modification using


) involves a concerted syn-addition. The zinc carbenoid (

) is electrophilic.
  • Key Feature: The reaction is stereospecific; cis-alkenes yield cis-cyclopropanes.

  • Directing Effect: Proximal hydroxyl groups (e.g., allylic alcohols) coordinate to the Zinc, accelerating the reaction and delivering the methylene to the syn face (chelation control).

2. Kulinkovich: The Nucleophilic Titanacycle

The Kulinkovich reaction utilizes a low-valent Titanium(II) species generated in situ via ligand exchange between a Grignard reagent and catalytic


.
  • Key Feature: The active species, a titanacyclopropane, acts as a 1,2-dicarbanion equivalent .[3] It attacks the ester carbonyl twice.

  • Ligand Exchange: The reaction relies on the rapid exchange of the Grignard alkyl group with the titanium center, followed by

    
    -hydride elimination to form the active cycle.
    
Visualization: Mechanistic Pathways

The following diagram contrasts the concerted transition state of S-S with the stepwise metallacycle progression of Kulinkovich.

MechanismComparison cluster_SS Simmons-Smith (Furukawa) cluster_Kul Kulinkovich (Catalytic Ti) SS_Start Alkene (Nucleophile) SS_TS Butterfly TS (Concerted) SS_Start->SS_TS SS_Reagent EtZnCH2I (Electrophile) SS_Reagent->SS_TS SS_Product Cyclopropane (Stereoretention) SS_TS->SS_Product - EtZnI Kul_Start Ester (Electrophile) Kul_Cat Ti(OiPr)4 + EtMgBr Kul_Cycle Titanacyclopropane (1,2-Dicarbanion) Kul_Cat->Kul_Cycle - Ethane Kul_Int Oxatitanacycle Kul_Cycle->Kul_Int + Ester Kul_Product Cyclopropanol Kul_Int->Kul_Product Hydrolysis

Caption: Comparison of the electrophilic concerted insertion (Simmons-Smith) vs. the nucleophilic metallacycle addition (Kulinkovich).

Part 2: Strategic Selection Guide

The following table summarizes the performance metrics for both routes when applied to pharmaceutical intermediates.

FeatureSimmons-Smith (Furukawa)Kulinkovich Reaction
Primary Precursor Alkene (C=C)Ester (COOR)
Primary Product CyclopropaneCyclopropanol (1-substituted)
Mechanism Type Electrophilic CarbenoidNucleophilic 1,2-Dicarbanion
Stereospecificity Excellent (Retention of alkene geometry)N/A (Forms quaternary center at C1)
Directing Groups Allylic/Homoallylic -OH (Acceleration)N/A
Functional Tolerance High (Compatible with esters, ketones*)Moderate (Grignard sensitive groups fail)
Atom Economy Moderate (Stoichiometric Zn waste)High (Catalytic Ti, but stoichiometric Mg)
Scalability High (Exotherm management required)Moderate (Gas evolution of ethane/ethene)

*Ketones must be less reactive than the alkene or protected, though S-S is generally chemoselective for alkenes over carbonyls.

Decision Matrix: Which Route to Choose?

DecisionTree Start Target Molecule Q1 Does the ring have a Hydroxy (-OH) group? Start->Q1 Branch_NoOH Simple Cyclopropane Q1->Branch_NoOH No Branch_YesOH Cyclopropanol Q1->Branch_YesOH Yes Res_SS Use Simmons-Smith (Furukawa Mod.) Branch_NoOH->Res_SS Alkene Precursor Q2 Is the precursor an Alkene or Ester? Branch_YesOH->Q2 Res_Kul Use Kulinkovich Reaction Q2->Res_Kul Ester Precursor Res_SS_Ether Use Simmons-Smith on Silyl Enol Ether Q2->Res_SS_Ether Ketone/Enol Ether Precursor

Caption: Workflow for selecting the optimal cyclopropanation strategy based on target functionality and available precursors.

Part 3: Experimental Protocols

These protocols are designed to be self-validating . The visual cues (color changes, exotherms) confirm the formation of active species.

Protocol A: Furukawa-Modified Simmons-Smith

Best for: Converting chiral allylic alcohols to cyclopropanes with high diastereoselectivity.

Reagents:

  • Substrate: (E)-Cinnamyl alcohol (1.0 equiv)

  • Reagent: Diethylzinc (

    
    , 1.0 M in hexanes, 2.2 equiv)
    
  • Carbenoid Source: Diiodomethane (

    
    , 2.2 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under Argon. Add DCM and the alkene substrate. Cool to -10°C.

  • Active Species Formation: Add

    
     dropwise. Observation: Solution may fume slightly; ensure strict inert atmosphere.
    
  • Carbenoid Generation: Add

    
     dropwise via syringe over 20 minutes.
    
    • Critical Insight: The order of addition matters. Pre-mixing

      
       and 
      
      
      
      generates the active reagent
      
      
      . Adding this to the alcohol allows the Zinc to coordinate the oxygen before cyclopropanation, maximizing stereocontrol.
  • Reaction: Allow to warm to room temperature (RT) and stir for 2-4 hours. Monitor by TLC (formation of a less polar spot).

  • Quench (Safety Critical): Cool to 0°C. Quench with saturated aqueous

    
    .
    
    • Warning: Quenching residual organozinc is highly exothermic. Add slowly.

  • Workup: Separate layers, extract aqueous phase with DCM. Wash organics with

    
     (to remove iodine), then brine. Dry over 
    
    
    
    .
Protocol B: Catalytic Kulinkovich Reaction

Best for: Converting ethyl esters to 1-substituted cyclopropanols.

Reagents:

  • Substrate: Ethyl hydrocinnamate (1.0 equiv)

  • Grignard: Ethylmagnesium bromide (

    
    , 3.0 M in ether, 2.2 - 3.0 equiv)
    
  • Catalyst: Titanium(IV) isopropoxide (

    
    , 0.1 - 0.2 equiv)
    
  • Solvent:

    
     or THF (Anhydrous)
    

Step-by-Step Workflow:

  • Setup: Flame-dry flask under Argon. Add solvent, ester substrate, and catalytic

    
    .
    
  • Initiation: Stir at RT.

  • Controlled Addition: Add the Grignard reagent (

    
    ) via syringe pump or dropping funnel very slowly  (over 1-2 hours).
    
    • Mechanism Check: The slow addition maintains a low concentration of Grignard relative to the catalyst, favoring the ligand exchange/cyclopropanation cycle over direct nucleophilic attack on the ester (which would yield a tertiary alcohol).

    • Visual Cue: The solution will turn from colorless to yellow -> dark brown/black (formation of low-valent Ti species). Gas evolution (ethane/ethene) will be observed.

  • Completion: Stir for an additional 30 mins after addition.

  • Quench: Cool to 0°C. Carefully add water followed by dilute

    
     or 
    
    
    
    .
    • Note: The mixture may form a thick emulsion due to Titanium salts. Filtration through Celite helps.

Part 4: Comparative Data & Yields

When targeting 1-phenylcyclopropanol , the choice of route dictates the yield and step count.

ParameterRoute A: KulinkovichRoute B: Simmons-Smith
Starting Material Methyl BenzoateAcetophenone
Intermediate Step None (Direct)Silyl Enol Ether Formation (TMSCl/Base)
Cyclopropanation

/ cat.


/

Final Step HydrolysisAcid Hydrolysis / Deprotection
Total Steps 13
Overall Yield 75-85% [1, 2]55-65% (over 3 steps) [3]
Conclusion Superior for this target.Less efficient due to step count.

Scientific Insight: The Kulinkovich reaction is the clear winner for cyclopropanols derived from available esters. However, if the target requires specific stereochemistry on the ring trans to the hydroxyl group, the Simmons-Smith route (via chiral enol ethers or auxiliary-directed protocols) offers stereocontrol that the standard Kulinkovich cannot provide.

References
  • Kulinkovich, O. G.; Sviridov, S. V.; Vasilevski, D. A. "Titanium(IV) Isopropoxide-Catalyzed Reaction of Ethylmagnesium Bromide with Esters of Carboxylic Acids to Form Cyclopropanols."[3] Zhurnal Organicheskoi Khimii, 1989 , 25, 2244–2245.

  • Kulinkovich, O. G. "Alkylation of Carboxylic Acid Derivatives with Dialkyldialkoxytitanium Reagents." Chem. Rev., 2003 , 103, 2597–2632. Link

  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." J. Am. Chem. Soc., 1959 , 81, 4256–4264. Link

  • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of Cyclopropanes by the Reaction of Olefins with Dialkylzinc and Methylene Iodide." Tetrahedron, 1968 , 24, 53–58. Link

  • Charette, A. B.; Beauchemin, A. "Simmons-Smith Cyclopropanation Reaction." Org.[4][5][6][7] React., 2001 , 58, 1–415. Link

Sources

A Senior Application Scientist's Guide to the Analytical Characterization of 1-(Oxolan-3-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust analytical characterization of novel chemical entities is paramount. This guide provides a comprehensive framework for establishing reference standards and developing analytical methods for 1-(Oxolan-3-yl)cyclopropan-1-ol (CAS 121757-97-1), a molecule of interest in contemporary chemical research. Given the current absence of dedicated pharmacopeial monographs or extensive literature on its analysis[1], this document serves as a practical, experience-driven roadmap for initiating and validating analytical protocols from the ground up.

The Analytical Challenge: Structural Features and Inherent Instability

1-(Oxolan-3-yl)cyclopropan-1-ol is a unique molecule incorporating a tertiary alcohol on a strained cyclopropane ring, which is itself substituted with a tetrahydrofuran (oxolane) moiety. This combination of functional groups presents specific analytical challenges that must be addressed for accurate and reliable characterization.

A primary concern is the inherent instability of the cyclopropanol functional group. Cyclopropanols are known to be susceptible to ring-opening isomerization under thermal or acidic/basic conditions, which can lead to the formation of propanal derivatives.[2] This potential for degradation necessitates the development of stability-indicating analytical methods to ensure that the measured analyte is the intact molecule and not a degradant.

Sourcing and Qualification of a Reference Standard

As of the writing of this guide, a commercially available, certified reference standard for 1-(Oxolan-3-yl)cyclopropan-1-ol has not been identified. While suppliers for the analogous carboxylic acid derivative exist[3], obtaining the alcohol requires either custom synthesis or sourcing from a chemical supplier who may not provide a comprehensive Certificate of Analysis (CoA). Therefore, the initial and most critical step is the rigorous qualification of a candidate standard.

Workflow for Reference Standard Qualification

Caption: Workflow for the qualification of a non-certified reference standard.

A comprehensive CoA for a newly qualified in-house reference standard should include the data from all the tests performed, culminating in an assigned purity value calculated by mass balance.[4]

Comparative Analysis of Chromatographic Techniques

The choice of chromatographic technique is pivotal for the accurate quantification and impurity profiling of 1-(Oxolan-3-yl)cyclopropan-1-ol. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) present viable options, each with distinct advantages and considerations.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the recommended primary technique for the analysis of 1-(Oxolan-3-yl)cyclopropan-1-ol due to its versatility and the non-volatile nature of the analyte. A stability-indicating method is crucial to separate the parent compound from potential degradants.[5][6][7][8][9]

Table 1: Proposed Starting Conditions for HPLC Method Development

ParameterRecommended Starting ConditionRationale & Optimization Strategy
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides a good starting point for retaining the moderately polar analyte. Consider shorter columns (e.g., 150 mm) with smaller particles (e.g., 3 µm) for faster analysis times.
Mobile Phase A 0.1% Formic Acid in WaterProvides a slightly acidic pH to ensure the hydroxyl group is protonated, which can improve peak shape. Phosphoric acid is also an option but is not MS-compatible.
Mobile Phase B Acetonitrile or MethanolAcetonitrile generally provides better peak shape and lower backpressure. Methanol can offer different selectivity.
Gradient 10% to 90% B over 20 minutesA broad gradient is essential for initial screening to elute any potential impurities with a wide range of polarities. The gradient can then be optimized to improve resolution around the main peak and reduce run time.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column. Can be adjusted to optimize resolution and analysis time.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature can improve peak shape and reproducibility. Given the potential for thermal degradation, lower temperatures should also be evaluated.
Detection UV at 200-210 nmThe molecule lacks a strong chromophore, so detection at low UV wavelengths is necessary. A Photo Diode Array (PDA) detector is highly recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume. Can be adjusted to meet sensitivity requirements.

Experimental Protocol: HPLC Analysis

  • Standard Preparation: Accurately weigh and dissolve the qualified reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL. Prepare a series of dilutions for linearity assessment.

  • Sample Preparation: Dissolve the sample in the same diluent as the standard to a similar concentration.

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Injection: Inject the standard and sample solutions.

  • Data Analysis: Integrate the peaks and calculate the purity of the sample by comparing the peak area of the analyte to the total peak area (Area % method) or against the qualified reference standard (external standard method).

Gas Chromatography (GC)

GC is a powerful alternative, particularly for assessing volatile impurities and for orthogonal confirmation of purity. Due to the polar nature of the hydroxyl group, derivatization may be necessary to improve peak shape and prevent tailing.

Table 2: Proposed Starting Conditions for GC Method Development

ParameterRecommended Starting ConditionRationale & Optimization Strategy
Column Mid-polarity (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µmA mid-polarity column provides a good balance for separating the polar analyte from potential non-polar impurities.
Inlet Temperature 250 °CA standard inlet temperature. Should be kept as low as possible to minimize on-column degradation.
Carrier Gas Helium or HydrogenAt a constant flow rate of 1.0 mL/min.
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 minAn initial low temperature is important for trapping the analyte on the column. A temperature ramp allows for the elution of less volatile impurities.
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)FID provides robust quantification. MS is invaluable for the identification of unknown impurities and for structural confirmation.
Derivatization Silylation (e.g., with BSTFA) or AcylationDerivatization of the hydroxyl group will reduce polarity, improve peak shape, and increase volatility. Acylation can be useful for chiral separations if a chiral column is used.[2]

Experimental Protocol: GC Analysis (with Derivatization)

  • Derivatization: In a GC vial, dissolve a known amount of the sample in a suitable solvent (e.g., pyridine). Add an excess of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA). Cap the vial and heat at 60-70 °C for 30 minutes.

  • System Setup: Equilibrate the GC system with the specified conditions.

  • Injection: Inject the derivatized sample.

  • Data Analysis: Analyze the resulting chromatogram to determine the purity and identify any impurities based on their retention times and/or mass spectra.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of the 1-(Oxolan-3-yl)cyclopropan-1-ol reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)Notes
Cyclopropane CH₂ 0.5 - 1.0 (m, 4H)10 - 20The diastereotopic protons of the cyclopropane ring will appear as complex multiplets in the upfield region.
Oxolane CH (C3) 3.8 - 4.2 (m, 1H)70 - 75The proton attached to the carbon bearing the cyclopropanol group.
Oxolane CH₂ (C2, C5) 3.5 - 3.9 (m, 4H)65 - 70The protons adjacent to the oxygen atom in the tetrahydrofuran ring.
Oxolane CH₂ (C4) 1.8 - 2.2 (m, 2H)30 - 35The other methylene group in the tetrahydrofuran ring.
Hydroxyl OH Variable (s, 1H)-The chemical shift of the hydroxyl proton is dependent on concentration and solvent.
Cyclopropane C-OH -50 - 60The quaternary carbon of the cyclopropane ring attached to the hydroxyl group.

Note: These are estimated chemical shifts based on analogous structures.[10][11][12][13] Actual values must be determined experimentally.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.

Expected Fragmentation Pathways

Under electron ionization (EI) in GC-MS, the molecular ion may be weak or absent for alcohols.[14] Common fragmentation patterns would likely involve:

  • Loss of water (H₂O): A prominent M-18 peak.

  • Alpha-cleavage: Cleavage of the bond between the cyclopropane ring and the oxolane ring.

  • Ring-opening: Fragmentation of the tetrahydrofuran or cyclopropane rings.

Electrospray ionization (ESI) in LC-MS would likely show a strong protonated molecule [M+H]⁺ or adducts such as [M+Na]⁺.

Conclusion and Recommendations

The analytical characterization of 1-(Oxolan-3-yl)cyclopropan-1-ol requires a systematic and foundational approach due to the lack of existing specific methods. This guide provides a comprehensive strategy for researchers to confidently establish a robust analytical control strategy for this molecule.

Key Recommendations:

  • Prioritize Reference Standard Qualification: The first and most critical step is the thorough characterization and qualification of a reference standard.

  • Develop a Stability-Indicating HPLC Method: RP-HPLC is the recommended primary method for purity and assay determination. The method must be validated to be stability-indicating.

  • Utilize GC as an Orthogonal Technique: GC, likely with derivatization, should be used to confirm purity and analyze for volatile impurities.

  • Perform Comprehensive Spectroscopic Analysis: Unambiguous structural confirmation must be achieved through NMR and MS.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can ensure the quality and integrity of their analytical data for 1-(Oxolan-3-yl)cyclopropan-1-ol, paving the way for its successful application in their research and development endeavors.

References

  • Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved February 17, 2026, from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14).
  • Direct estimation of ethanol as a negative peak from alcoholic beverages and fermentation broths by reversed phase-HPLC. (n.d.). Analytical Methods (RSC Publishing).
  • stability indicating hplc method development: a review. (n.d.). Academia.edu.
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. (n.d.). PMC.
  • Gas chromatography-mass spectrometry (GC-MS)
  • stability-indicating hplc method: Topics by Science.gov. (n.d.). Science.gov.
  • Determination of total ethanol in wine by high-performance liquid chrom
  • Separation of Benzyl alcohol on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • HPLC Methods for analysis of Benzyl alcohol. (n.d.).
  • JP2008170428A - HPLC analysis of sugars and sugar alcohols - Google P
  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (n.d.). PMC.
  • Certificate of Analysis. (n.d.). MedKoo Biosciences.
  • 1 H (a) and 13 C NMR spectra of 4 (b). (n.d.).
  • 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. (n.d.).
  • Substituent effects. VII. Carbon-13 nuclear magnetic resonance of substituted cyclopropanes. (n.d.).
  • 1H- and 13C-NMR for - The Royal Society of Chemistry. (n.d.).
  • 1-(oxolan-3-yl)cyclopropan-1-ol. (n.d.). PubChemLite.
  • Alcoholic Beverage Analysis by GC. (2025, November 18). Restek Resource Hub.
  • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. (2023, August 25).
  • Analyzing Alcoholic Beverages by Gas Chrom
  • Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. (n.d.). Refubium - Freie Universität Berlin.
  • Scheme 2. Proposed fragmentation pathway for the fragments formed by the cleavage of ring C. (n.d.).
  • cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes. (n.d.).
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 1-(Oxolan-3-yl)cyclopropan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable phase of laboratory work, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed protocol for the safe disposal of 1-(Oxolan-3-yl)cyclopropan-1-ol, a compound whose structural motifs—a cyclopropanol ring and a tetrahydrofuran (oxolane) moiety—necessitate a cautious and informed approach. As no specific safety data sheet (SDS) is readily available for this novel compound, we will proceed by analyzing the hazards associated with its constituent functional groups.

The cyclopropanol group, a highly strained three-membered ring, is susceptible to ring-opening reactions, while the tetrahydrofuran ring belongs to the class of ethers known to form explosive peroxides over time.[1][2][3] Therefore, the disposal procedure must account for flammability, potential reactivity, and the insidious danger of peroxide formation.

Core Principles of Disposal

Before delving into the specific steps, it is paramount to understand the governing principles of chemical waste management. All chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] This framework strictly prohibits the disposal of hazardous chemicals in regular trash or down the sewer system.[4] Instead, a "cradle-to-grave" approach is mandated, ensuring that hazardous waste is managed safely from generation to final disposal.[4]

Step-by-Step Disposal Protocol for 1-(Oxolan-3-yl)cyclopropan-1-ol

This protocol is designed to be a self-validating system, where each step is a checkpoint for safety and compliance.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
  • Acknowledge the Dual Hazards : Treat 1-(Oxolan-3-yl)cyclopropan-1-ol as both a flammable liquid and a potential peroxide-former.[5][6] The cyclopropanol component suggests it is a flammable liquid that can cause skin and eye irritation.[5][7] The tetrahydrofuran (oxolane) moiety is a well-known peroxide-former.[6][8]

  • Don Appropriate PPE : Before handling the waste, ensure you are wearing the following:

    • Eye Protection : Tightly fitting safety goggles and a face shield.[7]

    • Hand Protection : Chemical-resistant gloves (nitrile or neoprene are generally suitable for short-term handling, but always check manufacturer compatibility data).[9]

    • Body Protection : A flame-resistant laboratory coat.[8]

Part 2: Peroxide Testing (A Critical Safety Check)

The most significant immediate risk with aged ethers is the potential for explosive peroxides.

  • Visual Inspection : Examine the container for any signs of peroxide formation, such as crystalline solids around the cap or within the liquid.[6] If crystals are observed, DO NOT attempt to open or move the container. Contact your institution's Environmental Health & Safety (EHS) office immediately.[6]

  • Chemical Testing : If no crystals are visible, and the container has been open for more than three months, it is mandatory to test for peroxides.[8] Use commercially available peroxide test strips.[8]

    • If the peroxide concentration is above the acceptable limit set by your institution (typically > 20 ppm), do not proceed with disposal. Contact your EHS office for guidance on decontaminating the solvent before disposal.

    • If the peroxide concentration is within the acceptable range, proceed to the next step.

Part 3: Waste Collection and Labeling
  • Designate a Waste Container : Use a clean, dry, and chemically compatible container for the waste. The container must have a secure, leak-proof closure.[4] It is often best to use the original container for disposal if it is in good condition.[10]

  • Label the Waste Container : Proper labeling is a legal requirement and crucial for the safety of waste handlers.[11] The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "1-(Oxolan-3-yl)cyclopropan-1-ol".[12]

    • The hazards associated with the chemical: "Flammable Liquid, Potential Peroxide-Former, Irritant".[5][6][7]

    • The accumulation start date.[10]

  • Segregate the Waste : Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).[12] This area must be at or near the point of generation and under the control of the laboratory personnel.[4] Crucially, segregate this waste from incompatible materials, especially oxidizing agents.[10]

Part 4: Arranging for Final Disposal
  • Contact Your EHS Office : Once your waste container is ready, follow your institution's procedures for chemical waste pickup. This typically involves submitting a request to your EHS or Hazardous Materials Management (HMM) department.[6]

  • Do Not Attempt Neutralization : Unless you are a trained professional with a validated procedure, do not attempt to neutralize or treat the chemical waste yourself.[13]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the safe disposal of 1-(Oxolan-3-yl)cyclopropan-1-ol.

G cluster_prep Preparation & Assessment cluster_peroxide Peroxide Hazard Management cluster_disposal Collection & Disposal start Start: Disposal of 1-(Oxolan-3-yl)cyclopropan-1-ol ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe visual_inspection Visually Inspect Container for Crystals ppe->visual_inspection crystals_found Crystals Found? visual_inspection->crystals_found contact_ehs_crystals STOP! Contact EHS Immediately crystals_found->contact_ehs_crystals Yes no_crystals No Crystals Found crystals_found->no_crystals No test_peroxides Test for Peroxides (if opened > 3 months) no_crystals->test_peroxides peroxides_high Peroxides > Acceptable Limit? test_peroxides->peroxides_high contact_ehs_peroxides Contact EHS for Decontamination Procedure peroxides_high->contact_ehs_peroxides Yes peroxides_ok Peroxides within Limit peroxides_high->peroxides_ok No prepare_waste Prepare Hazardous Waste Container peroxides_ok->prepare_waste label_waste Label Container: 'Hazardous Waste' Chemical Name & Hazards prepare_waste->label_waste store_waste Store in SAA, Segregated from Incompatibles label_waste->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup end End: Safe Disposal request_pickup->end

Disposal Workflow for 1-(Oxolan-3-yl)cyclopropan-1-ol

Summary of Key Information

ParameterGuidelineRationale
Primary Hazards Flammable Liquid, Potential Peroxide-Former, IrritantBased on cyclopropanol and tetrahydrofuran functional groups.[5][6]
PPE Safety goggles, face shield, chemical-resistant gloves, flame-resistant lab coatTo protect against splashes, skin/eye irritation, and fire hazards.[7]
Peroxide Check Mandatory visual inspection; chemical test if opened > 3 monthsPeroxides in ethers can be shock-sensitive and explosive.[6][8]
Waste Container Clean, dry, chemically compatible, with a secure lidTo prevent leaks and reactions.[4]
Waste Label "Hazardous Waste", full chemical name, hazards, accumulation dateEPA requirement for safety and proper handling by waste personnel.[12]
Storage Designated Satellite Accumulation Area (SAA), away from incompatiblesTo comply with regulations and prevent accidental reactions.[12]
Final Disposal Through institutional Environmental Health & Safety (EHS) officeEnsures disposal at a licensed facility in compliance with all regulations.[6]

By adhering to this guide, researchers can ensure the safe and compliant disposal of 1-(Oxolan-3-yl)cyclopropan-1-ol, upholding the highest standards of laboratory safety and environmental responsibility.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.